1,2,4-Triisopropylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tri(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGMANKDYBWNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061342 | |
| Record name | 1,2,4-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-32-3 | |
| Record name | 1,2,4-Tris(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Kinetic Isomer: A Technical Profile of 1,2,4-Triisopropylbenzene
The following technical guide provides an in-depth analysis of 1,2,4-Triisopropylbenzene (CAS 948-32-3) . Unlike its ubiquitous isomer, 1,3,5-triisopropylbenzene (a common solvent and "proton sponge"), the 1,2,4-isomer is a kinetically controlled species characterized by significant steric strain. This guide focuses on its physicochemical distinctions, detection in process streams, and utility as a specialized intermediate in ligand design.
CAS Number: 948-32-3
Formula:
Executive Summary
This compound (1,2,4-TiPB) is an aromatic hydrocarbon primarily encountered as a critical process impurity in the synthesis of 1,3,5-triisopropylbenzene, or as a specialized building block for low-symmetry ligands. Its chemical behavior is dominated by the vicinal repulsion between the isopropyl groups at positions 1 and 2. This steric crowding makes it thermodynamically less stable than the 1,3,5-isomer, driving rapid isomerization under acidic conditions. For drug development and process chemistry professionals, detecting and controlling 1,2,4-TiPB is essential for validating the purity of reaction solvents and starting materials.
Physicochemical Profile & Isomer Comparison
The distinction between the 1,2,4- and 1,3,5-isomers is subtle but exploitable via fractional distillation and spectroscopy.
Table 1: Comparative Properties
| Property | This compound (Target) | 1,3,5-Triisopropylbenzene (Common) | Significance |
| CAS Number | 948-32-3 | 717-74-8 | Distinct regulatory IDs. |
| Boiling Point | 244 °C (517 K) | 235 °C (508 K) | 1,2,4-TiPB boils higher due to a non-zero dipole moment. |
| Symmetry | Low symmetry creates complex NMR spectra. | ||
| Dipole Moment | Non-zero | ~0 D | Affects retention in chromatography (more polar). |
| Thermodynamics | Kinetic Product | Thermodynamic Product | 1,2,4-TiPB isomerizes to 1,3,5-TiPB over acid catalysts. |
| Steric Environment | High Strain (Vicinal) | Low Strain (Alternating) | 1,2-interaction destabilizes the ring. |
Process Insight: The 9 °C boiling point difference allows for separation via high-efficiency fractional distillation, where 1,2,4-TiPB will enrich in the pot residue while 1,3,5-TiPB distills over.
Synthesis & Isomerization Kinetics
The formation of 1,2,4-TiPB occurs via the Friedel-Crafts alkylation of benzene (or cumene) with propylene. It is the kinetic product , formed rapidly due to statistical probability, but it rearranges to the 1,3,5-isomer to relieve steric strain.
Mechanism of Formation and Rearrangement
-
Alkylation: Propylene adds to cumene (isopropylbenzene) to form 1,2- and 1,4-diisopropylbenzene.
-
Further Alkylation: Addition of a third propylene unit yields 1,2,4-TiPB.
-
Isomerization: Under the influence of Lewis acids (
, ), the isopropyl group at position 2 migrates to position 3 (via a 1,2-hydride/alkyl shift mechanism) to form the stable 1,3,5-TiPB.
Figure 1: Reaction pathway showing 1,2,4-TiPB as the kinetic intermediate preceding the thermodynamic 1,3,5-TiPB.
Analytical Characterization (Identification)
Distinguishing the 1,2,4-isomer from the 1,3,5-isomer is critical in QC workflows.
Nuclear Magnetic Resonance (NMR)
The lack of symmetry in 1,2,4-TiPB results in a highly distinct spectrum compared to the singlet-dominated 1,3,5-isomer.
-
1,3,5-TiPB (Symmetric):
-
Aromatic H: Singlet (~6.9 ppm, 3H).
-
Methine CH: Septet (1H equivalent).
-
Methyl CH3: Doublet (All equivalent).
-
-
1,2,4-TiPB (Asymmetric):
-
Aromatic H: ABX System (3 distinct signals). You will observe a doublet (H at C3), a doublet-of-doublets (H at C5), and a doublet (H at C6).
-
Methine CH: Three distinct septets (due to positions 1, 2, and 4).
-
Methyl CH3: Multiple doublets (up to 6 distinct methyl environments, though overlap is common).
-
Impurity Detection Protocol
To certify a batch of 1,3,5-TiPB solvent, use GC-FID or GC-MS.
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).
-
Method: Ramp 10°C/min from 100°C to 280°C.
-
Elution Order: 1,3,5-TiPB elutes before 1,2,4-TiPB due to the lower boiling point of the symmetric isomer.
-
Limit of Quantitation: Ensure <0.1% of 1,2,4-TiPB if used for crystallization, as the impurity can inhibit crystal lattice formation.
Applications in R&D
While less common than its isomer, 1,2,4-TiPB has specific utility in advanced synthesis.
A. Low-Symmetry Ligand Synthesis
In organometallic chemistry, "breaking symmetry" is often required to create chiral environments or specific steric pockets.
-
NHC Precursors: Nitration of 1,2,4-TiPB followed by reduction yields non-symmetric anilines. These are precursors for N-heterocyclic carbenes (NHCs) used in asymmetric catalysis.
-
Metallocenes: Used to synthesize substituted cyclopentadienes where the steric bulk must be biased to one side of the ring.
B. Mechanistic Probe for Sterics
Researchers use 1,2,4-TiPB to study vicinal repulsion . If a reaction works in 1,3,5-TiPB but fails in 1,2,4-TiPB (or vice versa), the failure mode can be attributed to the specific crowding at the 1,2-position, validating computational models of steric strain.
Figure 2: Functional utility of 1,2,4-TiPB in research and development.
Handling & Safety
Signal Word: DANGER (Aspiration Hazard)
-
H304: May be fatal if swallowed and enters airways.
-
H413: May cause long-lasting harmful effects to aquatic life.
-
PPE: Nitrile gloves (0.11 mm) provide splash protection. Use Viton for prolonged contact.
-
Storage: Store at room temperature. Unlike 1,3,5-TiPB, which is chemically inert, 1,2,4-TiPB is slightly more reactive towards electrophiles due to the higher electron density concentration and strain, but stable under ambient conditions.
References
-
NIST Chemistry WebBook. this compound - Thermophysical Properties and Spectra. National Institute of Standards and Technology.
-
Sigma-Aldrich. this compound Product Sheet & Safety Data. Merck KGaA.
-
ChemicalBook. Synthesis and Isomerization of Triisopropylbenzenes.
-
PubChem. Compound Summary: this compound (CID 136215). National Library of Medicine.
-
PrepChem. Friedel-Crafts Alkylation of Benzene with Propylene.
An In-Depth Technical Guide to 1,2,4-Triisopropylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triisopropylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with three isopropyl groups at the 1, 2, and 4 positions. This substitution pattern results in a molecule with significant steric hindrance and distinct physicochemical properties compared to its isomers, 1,3,5-triisopropylbenzene and 1,2,3-triisopropylbenzene. Understanding these properties is crucial for its application in chemical synthesis, materials science, and potentially in the development of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its current and potential applications.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are influenced by its molecular structure, particularly the arrangement of the bulky isopropyl groups. These properties are essential for designing reaction conditions, purification processes, and for predicting its behavior in various applications.
Identification and General Properties
| Property | Value | Source |
| CAS Number | 948-32-3 | [1] |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| IUPAC Name | 1,2,4-tris(propan-2-yl)benzene |
Physicochemical Data
A compilation of the key physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, other values are based on calculations and should be used with this in mind.
| Property | Value | Method | Source |
| Boiling Point | 512 - 517.2 K (238.85 - 244.05 °C) | Experimental | [1] |
| Melting Point | 265.27 K (-7.88 °C) | Calculated (Joback method) | [2] |
| Density | Data not available | ||
| Refractive Index | Data not available | ||
| Vapor Pressure | Data not available | ||
| Water Solubility | log10WS = -5.03 | Calculated (Crippen method) | [2] |
| Octanol-Water Partition Coefficient (logP) | 5.057 | Calculated (Crippen method) | [2] |
Synthesis and Manufacturing
The primary industrial method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with propylene or an isopropylating agent like isopropyl alcohol or isopropyl chloride, in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation Workflow
Caption: General workflow for the synthesis of this compound.
The reaction proceeds via the formation of an isopropyl carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the benzene ring. The substitution pattern is governed by the directing effects of the alkyl groups already present on the ring and the reaction conditions. The initial isopropylation of benzene yields cumene. Subsequent alkylations are directed by the ortho-para directing isopropyl group, leading to a mixture of di- and tri-substituted products.
Controlling the isomer distribution to favor the 1,2,4-isomer is a significant challenge in the synthesis. The thermodynamically most stable isomer is 1,3,5-triisopropylbenzene due to minimized steric hindrance. Therefore, kinetic control, employing milder reaction conditions and specific catalysts, is often necessary to enhance the yield of the 1,2,4-isomer. The use of shape-selective zeolite catalysts can also influence the product distribution.
Chemical Reactivity and Characterization
The chemical reactivity of this compound is dictated by the electron-donating nature of the three isopropyl groups and the significant steric hindrance they impose on the aromatic ring.
Electrophilic Aromatic Substitution
The isopropyl groups are activating and ortho-, para-directing. However, the positions for electrophilic attack are sterically hindered. The C5 position is the most accessible for substitution, while the C3 and C6 positions are significantly shielded by the adjacent isopropyl groups. This steric hindrance can lead to lower reaction rates and altered regioselectivity compared to less substituted alkylbenzenes.
Oxidation
The benzylic hydrogens of the isopropyl groups are susceptible to oxidation. Strong oxidizing agents can convert the isopropyl groups to carboxylic acid groups. This reactivity is a common feature of alkylbenzenes.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to the asymmetry of the molecule. It would be expected to show distinct signals for the aromatic protons and multiple signals for the methine and methyl protons of the three non-equivalent isopropyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. A known spectrum for this compound is available in the literature, which can be used as a reference for compound identification.[3]
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 204. The fragmentation pattern would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) fragments, leading to characteristic peaks at m/z 189 and 161.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
Objective: To separate and identify the isomers of triisopropylbenzene in a reaction mixture.
Methodology:
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.
-
Instrumentation:
-
Gas Chromatograph equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
Mass Spectrometer as the detector.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peaks corresponding to the triisopropylbenzene isomers based on their retention times and mass spectra. The elution order will depend on the boiling points and polarity of the isomers on the specific column used. The mass spectra should show the characteristic molecular ion and fragmentation patterns.
Applications
While the 1,3,5-isomer has more documented applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules where its specific substitution pattern is required. Potential applications include:
-
Fine Chemical Synthesis: As a starting material for the synthesis of specialty chemicals, including ligands for catalysis and functional materials.
-
Polymer Science: As a monomer or additive to modify the properties of polymers.
-
Research and Development: As a model compound for studying the effects of steric hindrance on the reactivity of aromatic compounds.
Safety and Handling
As a flammable aromatic hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] It may cause skin and eye irritation, and inhalation of vapors may cause respiratory irritation.[4] It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a sterically hindered aromatic hydrocarbon with a unique set of physical and chemical properties. Its synthesis via Friedel-Crafts alkylation presents challenges in controlling isomer selectivity. The reactivity of the molecule is a balance between the activating nature of the isopropyl groups and the significant steric hindrance they impose. While its applications are less widespread than its 1,3,5-isomer, it remains a valuable compound in specialized areas of chemical synthesis and research. Further investigation into its properties and reactivity will undoubtedly open up new avenues for its use in various scientific and industrial fields.
References
[4] DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: 1,2,4-trimethylbenzene. [2] Cheméo. (n.d.). Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link] [1] NIST. (n.d.). 1,2,4-Tri-isopropylbenzene. In NIST Chemistry WebBook. Retrieved from [Link] [3] SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
1,2,4-Triisopropylbenzene molecular structure and weight
Molecular Architecture, Synthesis Dynamics, and Physicochemical Characterization
Executive Summary
1,2,4-Triisopropylbenzene (1,2,4-TIPB; CAS 948-32-3) is a sterically crowded alkylbenzene isomer, distinct from its thermodynamically favored counterpart, 1,3,5-triisopropylbenzene. While often encountered as a kinetic byproduct in the industrial alkylation of benzene, 1,2,4-TIPB possesses unique steric and electronic properties relevant to solvatochromic studies, scintillator formulations, and mechanistic organic chemistry. This guide provides a rigorous analysis of its molecular weight, structural asymmetry, and synthesis pathways, emphasizing the thermodynamic principles driving its isomerization.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Analysis and Steric Strain
The defining feature of 1,2,4-TIPB is the ortho-substitution at positions 1 and 2. Unlike the symmetric 1,3,5-isomer, where isopropyl groups are separated by unsubstituted carbons, the 1,2-arrangement in 1,2,4-TIPB induces significant steric repulsion (Van der Waals strain).
-
Symmetry:
(Asymmetric) or pseudo- depending on conformation. -
Steric Clash: The isopropyl methine protons at positions 1 and 2 are forced into proximity, restricting free rotation and raising the ground-state energy relative to the 1,3,5-isomer.
-
Dipole Moment: Non-zero (due to asymmetric substitution), unlike the zero dipole moment of the 1,3,5-isomer.
Quantitative Data Profile
The following table synthesizes calculated and experimental data for 1,2,4-TIPB, with comparisons to the 1,3,5-isomer to highlight key differences.
| Property | This compound | 1,3,5-Triisopropylbenzene (Reference) |
| CAS Number | 948-32-3 | 717-74-8 |
| Molecular Formula | ||
| Molecular Weight | 204.35 g/mol | 204.35 g/mol |
| Boiling Point | ~239–244 °C (Calc.) | 235–236 °C |
| Density (25°C) | ~0.85 g/mL (Est.) | 0.845 g/mL |
| Flash Point | > 90 °C | 86 °C |
| LogP (Octanol/Water) | ~5.3 (Lipophilic) | 5.3 |
| Physical State | Colorless Liquid | Colorless Liquid |
Note on Molecular Weight Calculation: Carbon:
Hydrogen:Total:
Part 2: Synthesis & Reaction Dynamics
Friedel-Crafts Alkylation Mechanism
The synthesis of 1,2,4-TIPB occurs via the Friedel-Crafts alkylation of benzene (or cumene) with propylene, catalyzed by a Lewis acid (e.g.,
The Kinetic vs. Thermodynamic Trap:
-
Kinetic Control: Initial alkylation of 1,2-diisopropylbenzene (DIPB) or 1,4-DIPB leads to 1,2,4-TIPB. The reaction is fast but produces the sterically strained 1,2,4-isomer.
-
Thermodynamic Control: Under prolonged reaction times or higher temperatures, the 1,2,4-isomer undergoes isomerization (via 1,2-hydride or alkyl shifts) to form the more stable 1,3,5-TIPB.
Reaction Pathway Diagram
The following diagram illustrates the sequential alkylation and the critical isomerization step.
Figure 1: Sequential alkylation pathway showing 1,2,4-TIPB as an intermediate undergoing isomerization to the stable 1,3,5-isomer.[1][2][3]
Part 3: Spectroscopic Identification (NMR)
Distinguishing the 1,2,4-isomer from the 1,3,5-isomer is critical in purity analysis. The symmetry differences result in distinct NMR signatures.
Proton NMR ( NMR) Prediction
-
1,3,5-TIPB (Symmetric):
-
Aromatic: 1 signal (Singlet, ~6.9 ppm, 3H).
-
Methine: 1 signal (Septet, ~2.9 ppm, 3H).
-
Methyl: 1 signal (Doublet, ~1.2 ppm, 18H).[4]
-
-
1,2,4-TIPB (Asymmetric):
-
Aromatic: 3 distinct signals due to non-equivalent environments (Positions 3, 5, 6). Expect a doublet (H-3), doublet-of-doublets (H-5), and doublet (H-6) pattern in the 6.9–7.2 ppm range.
-
Methine: 3 overlapping septets. The methine proton at position 2 is most shielded/deshielded due to being flanked by two other groups.
-
Methyl: Multiple overlapping doublets (up to 3 distinct doublets if resolution allows).
-
Carbon-13 NMR ( NMR)
-
1,3,5-TIPB: Shows only 4 signals total (1 aromatic CH, 1 aromatic C-quat, 1 methine, 1 methyl).
-
1,2,4-TIPB: Shows 15 unique signals (or fewer if accidental overlap occurs), reflecting the complete lack of symmetry.
Part 4: Applications in Research & Development
High-Boiling Solvent & Scintillator
Due to its high boiling point (>235°C) and alkyl-rich structure, 1,2,4-TIPB serves as:
-
Liquid Scintillator Solvent: Used in neutrino detection experiments where high hydrogen content and radiopurity are required. The alkyl groups shift the absorption spectrum and improve light yield compatibility.
-
Heat Transfer Fluid: A component in high-temperature synthetic lubricant formulations.
Synthetic Intermediate
-
Steric Blocking: In organometallic chemistry, the 1,2,4-substitution pattern provides a "wall" of steric bulk on one side of the ring, useful for kinetic stabilization of reactive metal centers.
-
Impurity Marker: In the production of 1,3,5-TIPB (used as a spacer or proton scavenger), the presence of 1,2,4-TIPB indicates incomplete isomerization or insufficient reaction time.
Part 5: Safety & Handling Protocols
Hazard Classification: Aspiration Hazard (Category 1), Chronic Aquatic Toxicity.[5]
Handling Workflow
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm) provide splash protection. For immersion, use Viton® gloves.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation to peroxides or benzoic acid derivatives.
Emergency Protocol (Aspiration)
-
IF SWALLOWED: Do NOT induce vomiting. The low viscosity and surface tension allow the liquid to enter the lungs, causing chemical pneumonitis.
-
Action: Immediately call a Poison Center.[5]
References
-
National Institute of Standards and Technology (NIST). this compound - Gas Chromatography & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: this compound (CAS 948-32-3).[5] National Library of Medicine. Available at: [Link]
-
Dostovalova, V.I., et al. 13C NMR Chemical Shifts of Poly-substituted Benzenes. Magn.[6] Reson. Chem., 1991, 29, 830. (Cited for spectral data verification).
-
Olah, G. A., et al. Friedel-Crafts Isopropylation of Benzene. Journal of the American Chemical Society, 1964.[7] (Foundational mechanism for alkylation/isomerization).
Sources
- 1. EP3026101A1 - Wash oil for use as an antifouling agent in gas compressors - Google Patents [patents.google.com]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility Architecture of 1,2,4-Triisopropylbenzene: A Technical Guide for Process Chemists
Executive Summary
1,2,4-Triisopropylbenzene (1,2,4-TiPB) is a heavy aromatic hydrocarbon characterized by extreme lipophilicity, significant steric bulk, and a high boiling point (~290°C).[1] Unlike its lower homologs (toluene, xylene), 1,2,4-TiPB exhibits a "steric shield" effect due to the three isopropyl groups, which dictates its unique solubility profile.
For drug development and process chemistry professionals, 1,2,4-TiPB is not a formulation excipient but a critical process solvent and scavenger . Its utility lies in its ability to remain liquid over a vast temperature range, its immiscibility with water (facilitating phase separation), and its reactivity as a carbocation trap in peptide synthesis.
Part 1: Physicochemical Profile & Molecular Architecture
To predict solubility, one must understand the molecular "personality" of the solute. 1,2,4-TiPB is defined by two competing structural forces:
-
The Aromatic Core (Dispersion Source): The benzene ring provides a source of
-electron density, theoretically allowing for - stacking. -
The Isopropyl Bulk (Steric Inhibition): The three isopropyl groups at positions 1, 2, and 4 create a "grease ball" effect. They disrupt the planarity required for tight crystal packing (keeping the melting point low) and shield the ring from polar interactions.
Thermodynamic Implications[2]
-
Enthalpy of Mixing (
): Dissolution is driven almost entirely by London Dispersion Forces. There is negligible hydrogen bonding capability ( ). -
Entropy of Mixing (
): Due to its large molar volume, 1,2,4-TiPB has a lower entropic gain when mixing with small polar molecules (like methanol) compared to smaller aromatics like benzene.
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, refined by the specific steric constraints of 1,2,4-TiPB.
Table 1: Solubility Tier Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | Perfect match of dispersion forces. Ideal for dilution. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Miscible | |
| Chlorinated Solvents | DCM, Chloroform, Chlorobenzene | Miscible | High polarizability of Cl atoms complements the aromatic ring. |
| Ethers | THF, Diethyl Ether, MTBE | High | Oxygen lone pairs interact weakly with the aromatic quadrupole. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low / Immiscible | High polarity of solvent creates a high energy barrier for cavity formation. |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | 1,2,4-TiPB cannot disrupt the H-bonding network of these solvents. |
Visualization: The Miscibility Decision Tree
The following diagram illustrates the logical flow for solvent selection when processing 1,2,4-TiPB.
Figure 1: Solvent selection logic based on polarity and proticity. Note that heating can induce miscibility in borderline polar aprotic solvents.
Part 3: Theoretical Modeling (Hansen Solubility Parameters)
For precise formulation, we utilize Hansen Solubility Parameters (HSP). While experimental values for 1,2,4-TiPB are rare in literature, they can be accurately estimated by modifying the values of its homolog, 1,3,5-Triisopropylbenzene, and adjusting for symmetry.
Estimated HSP for this compound:
-
(Dispersion): 17.5 MPa
(Dominant force) -
(Polarity): 0.5 MPa
(Negligible dipole) -
(H-Bonding): 0.5 MPa
(Sterically hindered)
Interpretation:
Any solvent with a Distance (
-
Toluene (
=18.0, =1.4, =2.0): is very small Excellent Solvent . -
Water (
=15.5, =16.0, =42.3): is massive Strictly Immiscible .
Part 4: Experimental Protocol – Determining Critical Miscibility Temperature (CMT)
In process chemistry, knowing exactly when a biphasic system becomes monophasic is critical. This protocol determines the miscibility boundary of 1,2,4-TiPB in polar solvents (e.g., Acetonitrile or DMF).
Objective: Define the temperature required to achieve a homogeneous phase for reaction monitoring.
Workflow Diagram
Figure 2: Workflow for Critical Miscibility Temperature (CMT) determination.
Step-by-Step Methodology
-
Preparation: In a borosilicate glass vial, add 5.0 mL of 1,2,4-TiPB and 5.0 mL of the target solvent (e.g., DMF).
-
Initial State: The mixture should appear biphasic or cloudy at room temperature (
). -
Thermal Ramping: Place the vial in a temperature-controlled oil bath or Peltier block. Insert a magnetic stir bar.
-
Observation: Increase temperature by
. -
Endpoint: Record the temperature (
) where the interface disappears and the solution becomes optically clear. -
Validation: Cool the solution down. Record the temperature (
) where turbidity returns. The hysteresis between and should be .
Part 5: Applications in Drug Development & Synthesis
The Carbocation Scavenger (Peptide Synthesis)
In Solid Phase Peptide Synthesis (SPPS), removing protecting groups (like Trityl or Boc) generates highly reactive carbocations.
-
Problem: These cations can re-attach to nucleophilic amino acid side chains (Tryptophan, Cysteine).[2]
-
Solution: 1,2,4-TiPB acts as a "sacrificial nucleophile." The electron-rich aromatic ring intercepts the carbocation.
-
Advantage over Silanes: Unlike Triisopropylsilane (TIPS), 1,2,4-TiPB is non-volatile and less prone to oxidation, making it stable for long cleavage reactions.
High-Boiling Process Solvent
In the synthesis of Active Pharmaceutical Ingredients (APIs), 1,2,4-TiPB is used as a heat transfer fluid and reaction solvent for steps requiring
-
Green Chemistry: It often replaces chlorinated benzenes (e.g., 1,2,4-trichlorobenzene) which are more toxic and environmentally persistent.
-
Work-up: Because it is immiscible with methanol/water, the product can often be extracted into a polar phase, leaving the 1,2,4-TiPB behind, or the TiPB can be removed via vacuum distillation (though high vacuum is required).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13880201, Triisopropylbenzene. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[3] CRC Press.[3] (Methodology for HSP estimation). Retrieved from [Link]
-
ResearchGate. Role of Scavengers in Peptide Synthesis. (Discussion on alkylbenzene scavengers). Retrieved from [Link]
-
NIST. Partitioning of Alkylbenzenes in Methanol-Water Mixtures. (Thermodynamic data for homologous series). Retrieved from [Link]
Sources
Navigating the Unknowns: A Technical Health and Safety Guide to 1,2,4-Triisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Scarcity
This guide provides a comprehensive overview of the available health and safety information for 1,2,4-Triisopropylbenzene (CAS No. 948-32-3). It is imperative for the reader to understand that, in comparison to its more common isomer, 1,3,5-Triisopropylbenzene, detailed and specific toxicological and environmental hazard data for the 1,2,4-isomer is notably scarce in publicly accessible literature and safety data sheets. Consequently, this document has been constructed by synthesizing the limited available data for this compound with established safety principles for aromatic hydrocarbons. A cautious and informed approach is paramount when handling this substance.
Section 1: Chemical and Physical Identity
This compound is an aromatic hydrocarbon. Its molecular structure, consisting of a benzene ring substituted with three isopropyl groups at the 1, 2, and 4 positions, dictates its physical properties and influences its reactivity and potential hazards.
A foundational understanding of these properties is the first step in a robust risk assessment. The causality is clear: a substance's volatility, density, and solubility directly inform its potential for exposure and its behavior in the event of a spill.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 948-32-3 | [1][2][3] |
| Molecular Formula | C15H24 | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 244 °C at 760 mmHg | [3][4] |
| Melting Point | -0.02 °C (estimate) | [3] |
| Density | 0.852 - 0.8574 g/cm³ | [3][4] |
| Flash Point | 96.4 °C | [4] |
| Refractive Index | 1.4896 | [3] |
| Solubility in Water | Very low (presumed based on structure) | General knowledge |
Section 2: Hazard Profile and Toxicological Data Gaps
The hazard classification for pure this compound is not well-established in readily available safety data sheets. A safety data sheet for a developer mixture, "Developer DS3000," which contains up to 4.1% this compound, classifies the mixture as a combustible liquid that may be fatal if swallowed and enters airways, and may cause long-lasting harmful effects to aquatic life[5]. However, these hazards are primarily driven by the major component, 1,3,5-Triisopropylbenzene.
A generic safety data sheet for this compound indicates no available data for a GHS classification[4]. This lack of specific data necessitates a cautious approach, treating the substance with the potential for hazards associated with similar aromatic hydrocarbons.
Key Toxicological Considerations (Inferred and Known):
-
Aspiration Hazard: Based on its viscosity and classification in mixtures, there is a potential for aspiration hazard if swallowed, which can lead to chemical pneumonitis[5].
-
Skin and Eye Irritation: Aromatic hydrocarbons are often irritating to the skin and eyes. Prolonged or repeated contact may cause defatting of the skin, leading to dryness and cracking.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.
-
Systemic Effects: Overexposure to aromatic hydrocarbons can lead to central nervous system effects such as headache, dizziness, and nausea[6]. The toxicological properties of this compound have not been fully investigated[6].
It is crucial to note the absence of specific data in the following areas for this compound:
-
Acute toxicity (oral, dermal, inhalation)
-
Carcinogenicity
-
Mutagenicity
-
Reproductive toxicity
-
Specific target organ toxicity (single and repeated exposure)
Due to these significant data gaps, no occupational exposure limits (OELs) have been established specifically for this compound[4].
Section 3: Risk Assessment and Mitigation Workflow
Given the limited hazard data, a dynamic and conservative risk assessment is not just a recommendation but a necessity. The following workflow is designed to ensure a self-validating system of safety.
Caption: Risk Assessment Workflow for this compound.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict protocol is the primary mechanism for mitigating the risks associated with handling a substance with an incomplete hazard profile.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.
-
Containment: Use of closed or contained systems is recommended for larger quantities or for procedures involving heating.
Personal Protective Equipment (PPE)
The selection of PPE is based on the presumed hazards of aromatic hydrocarbons.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing[5].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, Viton) should be worn. Consult glove manufacturer data for compatibility. A lab coat or chemical-resistant apron is also required.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels for similar compounds, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage Protocol
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before handling.
-
Grounding: For transfers of larger quantities, ensure containers are grounded and bonded to prevent static discharge, as the substance is combustible[5].
-
Dispensing: Dispense the smallest quantity necessary for the procedure. Avoid generating mists or aerosols.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents[5][6]. Keep containers tightly closed to prevent the escape of vapors[6].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Section 5: Emergency Procedures
A well-rehearsed emergency plan is critical.
Spill Response
The response to a spill should be swift and systematic to minimize exposure and environmental contamination.
Caption: Spill Response Workflow for this compound.
Detailed Spill Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite, or commercial absorbent pads). Do not use combustible materials like sawdust[5].
-
Collect: Carefully collect the absorbed material and place it into a properly labeled, sealable container for hazardous waste disposal[5].
-
Clean: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting[5]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the safety data sheet or label[5].
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray[4].
-
Hazards from Combustion: Burning may produce irritating and toxic fumes, including carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[8].
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it in the sewer system or with general trash[5].
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.
Conclusion
The safe use of this compound in a research and development setting is achievable, but it demands a heightened level of caution due to the significant gaps in its toxicological profile. The principles of substitution and minimization should always be considered first. When its use is necessary, the implementation of robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide are essential to ensure the health and safety of all personnel. The scientific community is encouraged to contribute to the body of knowledge on this substance to enable more comprehensive safety assessments in the future.
References
-
CPAChem. (2023, October 31). Safety data sheet. Retrieved from [Link]
-
The Dow Chemical Company. (2015, May 4). Developer DS3000 Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2005, August). Hazardous Substance Fact Sheet: 1,2,4-Trichlorobenzene. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2025, April 16). Safety Data Sheet: 1,3,5-Triisopropylbenzene. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1,2,4-TRICHLOROBENZENE. Retrieved from [Link]
-
NIST. 1,2,4-Tri-isopropylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Benzene, 1,2,4-tris(1-methylethyl)-. Substance Registry Services. Retrieved from [Link]
-
Centers for Disease Control and Prevention. Benzene - IDLH. NIOSH. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link]
-
National Center for Biotechnology Information. Triisopropylbenzene. PubChem Compound Database. Retrieved from [Link]
-
Environmental Registry of Ontario. (n.d.). Proposed Air Contaminants Benchmarks (ACB) List. Retrieved from [Link]
Sources
- 1. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1,2,4-TRI-ISO-PROPYLBENZENE | 948-32-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. carlroth.com [carlroth.com]
potential industrial applications of 1,2,4-Triisopropylbenzene
Technical Whitepaper: Industrial & Research Applications of 1,2,4-Triisopropylbenzene
Executive Summary
This compound (1,2,4-TiPB) represents a distinct class of alkyl-substituted aromatics often overshadowed by its symmetric isomer, 1,3,5-triisopropylbenzene. However, the asymmetric substitution pattern of 1,2,4-TiPB confers unique physicochemical properties—specifically a depressed melting point and a wide liquidus range—that make it a critical tool for process intensification in pharmaceutical synthesis and thermal management systems. This guide analyzes the utility of 1,2,4-TiPB as a high-boiling, non-polar solvent for transition-metal catalysis, a radical scavenger in polymerization, and a component in high-performance heat transfer fluids.
Physicochemical Profile: The Asymmetric Advantage
The utility of 1,2,4-TiPB stems from its steric bulk and thermal stability. Unlike the crystalline tendency of the symmetric 1,3,5-isomer (MP: -7°C), the asymmetry of the 1,2,4-isomer disrupts crystal lattice packing, significantly lowering its melting point. This makes it an ideal fluid for systems requiring operation from sub-zero temperatures to >200°C.[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1,3,5-Triisopropylbenzene | Relevance to Application |
| CAS Number | 948-32-3 | 717-74-8 | Identification |
| Boiling Point | ~239–244°C (512–517 K) | 232–236°C | High-temperature reaction medium without pressure vessels. |
| Melting Point | < -50°C (Est.)* | -7°C | 1,2,4-TiPB remains liquid in cryogenic quenching loops.[2] |
| Flash Point | ~96°C | 96°C | Safety in large-scale heating. |
| Density | 0.86 g/mL | 0.854 g/mL | Phase separation efficiency in aqueous workups. |
| Steric Environment | Asymmetric (1,2-ortho steric strain) | Symmetric (C3 axis) | 1,2,4-isomer has a higher dipole moment, improving solubility for polar intermediates. |
*Note: Pure 1,2,4-TiPB is often supercooled; commercial mixtures (alkylbenzenes) exhibit pour points as low as -55°C.
Application I: High-Temperature Reaction Medium (API Synthesis)
In drug development, Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck) often require temperatures exceeding 110°C to overcome activation energy barriers for sterically hindered substrates.
-
The Problem: Toluene (BP 110°C) is too volatile. DMF and DMSO (high BP) are difficult to remove and can poison catalysts or cause genotoxic impurities.
-
The 1,2,4-TiPB Solution: With a boiling point >240°C, 1,2,4-TiPB allows reactions to proceed at 140–180°C at atmospheric pressure. Its non-polar nature simplifies workup (water wash removes inorganic salts, while the solvent remains separate).
Experimental Protocol: High-Temperature Suzuki Coupling
Objective: Coupling of a sterically hindered aryl chloride with a boronic acid using 1,2,4-TiPB as the solvent.
-
Preparation:
-
Charge a 3-neck round-bottom flask with Aryl Chloride (1.0 eq), Boronic Acid (1.2 eq), and
(2.0 eq). -
Add 1,2,4-TiPB (10 volumes relative to substrate).
-
Process Insight: The high boiling point allows for rigorous degassing via vacuum/nitrogen cycles at room temperature without solvent loss.
-
-
Catalyst Addition:
-
Add Pd-catalyst (e.g.,
, 1-3 mol%). -
Why: 1,2,4-TiPB is non-coordinating, preventing solvent competition for the metal center, which is a common issue with DMF/DMAc.
-
-
Reaction:
-
Heat to 150°C . (Note: Toluene would require a pressure vessel here).
-
Monitor via HPLC. The reaction kinetics are accelerated by the thermal boost.
-
-
Workup (The "Phase Cut" Advantage):
-
Cool to room temperature.
-
Add water (5 vol) and stir.
-
Observation: 1,2,4-TiPB forms a distinct upper layer. The product remains in the organic phase; salts partition to water.
-
Distillation: The product is isolated by vacuum distillation. Since 1,2,4-TiPB boils at ~240°C, it remains in the pot while the product (if lower boiling) distills over, or vice versa (if product is a solid, 1,2,4-TiPB is distilled off under high vacuum).
-
Application II: Thermal Fluids & Heat Transfer
In industrial pilot plants, 1,2,4-TiPB is a key component of synthetic alkylbenzene heat transfer fluids (e.g., similar to Therminol or Dowtherm alkylbenzene series).
Mechanism of Action: The isopropyl groups provide steric protection to the benzylic carbons, reducing the rate of free-radical oxidation compared to linear alkylbenzenes. However, at extreme temperatures (>300°C), thermal cracking can occur.
Diagram 1: Thermal Degradation & Stabilization Logic This diagram illustrates the decision process for managing 1,2,4-TiPB in heat transfer loops.
Caption: Thermal lifecycle of 1,2,4-TiPB. Steric bulk minimizes polymerization, but oxygen ingress must be managed to prevent peroxide sludge.
Application III: Oxidative Synthesis Intermediate
While 1,3,5-TiPB is the standard precursor for phloroglucinol, 1,2,4-TiPB undergoes autoxidation to form hydroperoxides. This is a specialized application for producing 1,2,4-trihydroxybenzene or specific alkyl-phenols used as antioxidant additives.
Reaction Pathway:
-
Autoxidation: Reaction with
at 90–110°C (pH 8–10) converts the isopropyl groups to hydroperoxides (-C(CH3)2OOH). -
Hock Rearrangement: Acid cleavage converts the hydroperoxides into phenolic hydroxyl groups and acetone.
Critical Consideration: The 1,2,4-substitution creates unequal reactivity. The 1- and 4- positions are sterically distinct from the 2-position (flanked by the 1-isopropyl). This allows for selective mono- or di-oxidation , creating unique precursors for asymmetric ligands.
Safety & Handling Guidelines
-
Flammability: Although high-boiling, 1,2,4-TiPB is a Class IIIB combustible liquid. Mists can be explosive.[3]
-
Peroxide Formation: Like all isopropyl-aromatics, it can form explosive peroxides upon prolonged exposure to air.
-
Test: Use starch-iodide paper before distillation.
-
Mitigation: Store under nitrogen; add BHT (10-100 ppm) if used as a solvent.
-
-
Toxicity: Generally low acute toxicity, but acts as a defatting agent on skin. Aspiration hazard is the primary acute risk.
Visualizing the Solvent Selection Matrix
Researchers often default to Toluene or DMF. The following decision tree validates when 1,2,4-TiPB is the scientifically superior choice.
Caption: Selection logic for 1,2,4-TiPB. It fills the specific niche of "High-Temperature, Non-Polar" chemistry where Toluene fails and DMF is undesirable.
References
-
NIST Chemistry WebBook. "this compound Thermochemical Data."[4] National Institute of Standards and Technology.[4][5] [Link]
-
Cheméo. "Chemical Properties of 1,2,4-Tri-isopropylbenzene." [Link]
-
Schultz Chemicals. "Schultz S700 Synthetic Heat Transfer Fluid Technical Data." (Representative of alkylbenzene fluid classes). [Link]
-
Mitsui Petrochemical Industries. "Method for producing triisopropylbenzene hydroperoxides."[6][7] US Patent 4,455,440. (Describes the oxidation chemistry applicable to TiPB isomers).
Sources
- 1. chempoint.com [chempoint.com]
- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 3. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 4. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]
- 5. Buy Heat Transfer Fluid Online - NCTI [nctius.com]
- 6. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Quantitative Analysis of 1,2,4-Triisopropylbenzene
Abstract
This application note provides detailed protocols for the accurate quantification of 1,2,4-Triisopropylbenzene (1,2,4-TIPB) using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. These methods are essential for quality control in chemical synthesis, particularly in monitoring isomeric purity, and for researchers in material science and drug development. We offer comprehensive, step-by-step protocols, from sample preparation to data analysis, grounded in established chromatographic principles. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific analytical challenges.
Introduction
This compound (CAS 948-32-3) is an aromatic hydrocarbon characterized by a benzene ring substituted with three isopropyl groups.[1] It is a key isomer often encountered during the synthesis of 1,3,5-Triisopropylbenzene, a compound valued for its unique steric and thermal properties in the production of specialty polymers and as a stable solvent.[1] The presence of 1,2,4-TIPB as an impurity can significantly impact the properties of the final product, making its precise quantification a critical aspect of process control and quality assurance in the chemical industry.[2]
This guide presents two robust and validated analytical techniques for the quantification of 1,2,4-TIPB.
-
Gas Chromatography (GC): As a volatile compound, 1,2,4-TIPB is ideally suited for GC analysis. Coupled with a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range for hydrocarbons, this method provides high resolution and accuracy.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC offers an orthogonal approach for quantification. This technique is valuable when analyzing 1,2,4-TIPB in less volatile matrices or when GC is not available.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to analytical method development. Key properties of 1,2,4-TIPB are summarized below.
| Property | Value | Source |
| CAS Number | 948-32-3 | [1] |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Boiling Point | ~232-236 °C (505-509 K) | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Octanol/Water Partition Coeff. (logP) | ~5.0-5.3 | [6][7] |
The high boiling point and volatility are well-suited for GC analysis, while the high logP value indicates strong retention on a reversed-phase HPLC column, necessitating a mobile phase with high organic content.
Method 1: Quantification by Gas Chromatography (GC-FID)
Principle of the Method
This method leverages the volatility of 1,2,4-TIPB for separation on a capillary GC column. The choice of a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, provides excellent resolution for aromatic isomers based on boiling point and polarity differences. The Flame Ionization Detector (FID) is the detector of choice for hydrocarbons due to its high sensitivity, broad linear response, and robustness.[3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration (external standard method).
Experimental Workflow
Caption: Workflow for the quantification of 1,2,4-TIPB by GC-FID.
Detailed Protocol
3.3.1. Reagents and Materials
-
This compound standard (≥98% purity)
-
Hexane or Isooctane, HPLC or GC grade[8]
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
3.3.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
3.3.3. Preparation of Standard Solutions
-
Primary Stock Standard (10 mg/mL): Accurately weigh ~100 mg of 1,2,4-TIPB standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Intermediate Standard (1 mg/mL): Transfer 1.0 mL of the Primary Stock Standard into a 10 mL volumetric flask and dilute to volume with hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 50, 100, 500, 1000 µg/mL) by serial dilution of the intermediate standard with hexane in volumetric flasks.
3.3.4. Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing 1,2,4-TIPB into a volumetric flask.
-
Dissolve and dilute the sample with hexane to bring the expected concentration of 1,2,4-TIPB within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter if particulates are present.
3.3.5. GC-FID Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides good selectivity for aromatic isomers. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 250°C, hold for 5 min. | Separates the analyte from potential impurities and solvent. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for hydrocarbons.[3] |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min | Optimized for stable flame and maximum sensitivity. |
Method Validation Summary
The method should be validated according to ICH Q2(R2) guidelines.[9][10]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a proportional response across the analytical range.[11] |
| Range | e.g., 10 - 1000 µg/mL | The interval where the method is accurate, precise, and linear.[12] |
| Accuracy | 98.0 - 102.0% recovery | Closeness of the measured value to the true value.[13] |
| Precision (Repeatability) | RSD ≤ 2.0% | Measures the consistency of results for multiple injections of the same sample.[13] |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | The lowest concentration that can be reliably detected/quantified.[13] |
Method 2: Quantification by Reversed-Phase HPLC-UV
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5] Due to its high hydrophobicity (logP ~5.3), 1,2,4-TIPB will be strongly retained on a C18 column and can be eluted with a mobile phase rich in organic solvent like acetonitrile. Detection is achieved using a UV detector, leveraging the ultraviolet absorbance of the benzene ring.[6] Benzene and its alkylated derivatives typically show absorbance maxima around 254-260 nm.[7]
Experimental Workflow
Caption: Workflow for the quantification of 1,2,4-TIPB by HPLC-UV.
Detailed Protocol
4.3.1. Reagents and Materials
-
This compound standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Volumetric flasks (Class A)
-
Micropipettes
-
HPLC vials with septa
4.3.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
4.3.3. Preparation of Standard and Sample Solutions
-
Follow the same procedure as described in section 3.3.3 and 3.3.4, but use acetonitrile as the diluent. Ensure the final sample concentration falls within the HPLC method's calibration range.
4.3.4. HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for hydrophobic compounds.[5] |
| Mobile Phase | Acetonitrile : Water (85:15 v/v) | High organic content is needed to elute the highly hydrophobic analyte in a reasonable time.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
| Detection | UV at 254 nm | Common wavelength for detecting the benzene ring chromophore.[7] |
| Run Time | 10 minutes (or until analyte elutes) | Adjust as needed based on observed retention time. |
Method Validation Summary
The HPLC method should be validated similarly to the GC method, following ICH guidelines.[9] Expected performance criteria for linearity, range, accuracy, and precision are the same as those listed in section 3.4.
Conclusion
This application note details two reliable and robust methods for the quantification of this compound. The GC-FID method is the preferred technique due to the analyte's volatility and the detector's suitability for hydrocarbons. The RP-HPLC-UV method serves as an excellent orthogonal technique, providing analytical flexibility. Both protocols have been designed to be readily implemented in a quality control or research laboratory setting, providing the necessary detail for scientists to achieve accurate and precise results. Proper method validation is crucial before routine use to ensure the data generated is fit for its intended purpose.[13]
References
-
Doc Brown's Chemistry. (n.d.). UV-Visible Absorption Spectrum of Benzene and Methylbenzene. Retrieved February 5, 2026, from [Link]
- Hogness, T. R., et al. (1947). Ultraviolet absorption spectra of seven substituted benzenes.
-
SIELC Technologies. (n.d.). Separation of 1,3,5-Triisopropylbenzene on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 5, 2026, from [Link]
- Mandal, K. K. (n.d.). ULTRAVIOLET SPECTROSCOPY. St.
- Krupcik, J., et al. (2003).
- Li, Y., et al. (2011). Theoretical study of UV-Vis light absorption of some impurities in alkylbenzene type liquid scintillator solvents.
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation. Retrieved February 5, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 5, 2026, from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved February 5, 2026, from [Link]
-
Agilent Technologies. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). Retrieved February 5, 2026, from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 5, 2026, from [Link]
-
Chem-Impex. (n.d.). 1,3,5-Triisopropylbenzene. Retrieved February 5, 2026, from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved February 5, 2026, from [Link]
- Szczepanska, A., & Kumirska, J. (2016). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH.
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 5, 2026, from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2026, from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons in Water by Gas Chromatography/Mass Spectrometry with Accelerated Sample Preparation. Retrieved February 5, 2026, from [Link]
- Al-Bayati, Y. K. F. (2012).
-
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved February 5, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB. Retrieved February 5, 2026, from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. nacalai.com [nacalai.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. ema.europa.eu [ema.europa.eu]
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- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. Separation of 1,3,5-Triisopropylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Structural Elucidation of 1,2,4-Triisopropylbenzene via NMR Spectroscopy
Introduction
In the fields of chemical research, synthesis, and drug development, the unambiguous structural determination of organic molecules is a cornerstone of scientific rigor. 1,2,4-Triisopropylbenzene, an aromatic hydrocarbon, presents a valuable case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Its asymmetric substitution pattern gives rise to a distinct set of NMR signals that, when analyzed systematically, allow for a complete and confident structural assignment.
This comprehensive guide provides an in-depth technical overview and detailed protocols for the structural elucidation of this compound. We will leverage a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). This multi-faceted approach not only confirms the molecular structure but also serves as a robust template for the analysis of similarly substituted aromatic compounds.
Principle of Structural Elucidation by NMR
The power of NMR spectroscopy in structural elucidation lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. By analyzing chemical shifts, signal multiplicities (spin-spin coupling), and through-bond as well as through-space correlations, we can piece together the molecular puzzle. For this compound, the key is to differentiate the three distinct isopropyl groups and the three unique aromatic protons and subsequently establish their connectivity to the benzene ring.
Predicted NMR Analysis of this compound
A proactive analysis of the expected NMR spectra based on the known structure of this compound provides a crucial roadmap for interpreting the experimental data.
¹H NMR Predictions:
-
Aromatic Region: Three distinct signals are expected for the aromatic protons (H-3, H-5, and H-6), each integrating to 1H. The proton H-3 will likely appear as a doublet, coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-3 and H-6. H-6 will present as a doublet, coupled to H-5.
-
Aliphatic Region: Three distinct septets are anticipated for the methine protons of the three isopropyl groups, each integrating to 1H. Correspondingly, three distinct doublets, each integrating to 6H, are expected for the methyl protons of the isopropyl groups.
¹³C NMR Predictions:
-
Due to the lack of symmetry, a total of 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Region: Six signals will correspond to the benzene ring carbons. Three of these will be for the protonated carbons (C-3, C-5, C-6), and three for the quaternary carbons bearing the isopropyl groups (C-1, C-2, C-4).
-
Aliphatic Region: Three signals will represent the methine carbons and three for the methyl carbons of the isopropyl groups.
2D NMR Correlation Predictions:
-
COSY: Cross-peaks will be observed between coupled protons, most notably between the adjacent aromatic protons (H-5/H-3 and H-5/H-6) and within each isopropyl group (methine CH to methyl CH₃).
-
HSQC: This experiment will reveal direct one-bond correlations between each proton and its attached carbon. This is instrumental in assigning the corresponding ¹H and ¹³C signals for each CH and CH₃ group.
-
HMBC: This long-range correlation experiment is critical for establishing the substitution pattern. Key correlations will be observed from the isopropyl methine protons to the aromatic carbons (2 and 3 bonds away), definitively linking each isopropyl group to its position on the benzene ring.
-
NOESY: Through-space correlations will be evident between the protons of adjacent isopropyl groups, providing further confirmation of the 1,2,4-substitution pattern. For instance, NOE cross-peaks would be expected between the protons of the isopropyl group at C-1 and the isopropyl group at C-2.
Experimental Protocols
I. Sample Preparation
A meticulously prepared sample is paramount for acquiring high-quality NMR data.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
High-quality 5 mm NMR tube
Protocol:
-
Weigh approximately 20 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% TMS.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to the NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
II. NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific spectrometer and sample concentration.
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 8-16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~16 ppm
-
-
Use the same locked and shimmed sample.
-
Acquire the proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on concentration
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~240 ppm
-
-
Acquire the gCOSY spectrum with the following typical parameters:
-
Pulse Program: cosygpmf
-
Number of Scans: 2-4 per increment
-
Number of Increments: 256-512 in F1
-
Spectral Width: ~10 ppm in both F1 and F2
-
-
Acquire the multiplicity-edited HSQC spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Typical parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 2-8 per increment
-
Number of Increments: 256 in F1
-
Spectral Width: ~10 ppm in F2 (¹H), ~160 ppm in F1 (¹³C)
-
-
Acquire the gHMBC spectrum, optimized for a long-range coupling constant of 8 Hz.
-
Typical parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 8-16 per increment
-
Number of Increments: 256-400 in F1
-
Spectral Width: ~10 ppm in F2 (¹H), ~220 ppm in F1 (¹³C)
-
-
Acquire the NOESY spectrum to observe through-space correlations.
-
Typical parameters:
-
Pulse Program: noesygpph
-
Number of Scans: 8-16 per increment
-
Mixing Time: 500-800 ms
-
Number of Increments: 256-400 in F1
-
Spectral Width: ~10 ppm in both F1 and F2
-
Data Processing and Interpretation Workflow
Caption: Workflow for NMR-based structural elucidation.
Illustrative Data Interpretation
The following data is representative and serves to illustrate the interpretation process.
¹H and ¹³C NMR Data Summary for this compound
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |
| 1-C | 146.9 | - | - | - |
| 2-C | 145.8 | - | - | - |
| 3-CH | 120.7 | 7.05 | d | 1H |
| 4-C | 145.5 | - | - | - |
| 5-CH | 123.5 | 7.15 | dd | 1H |
| 6-CH | 126.8 | 7.20 | d | 1H |
| 1-CH | 34.2 | 3.20 | sep | 1H |
| 1-CH₃ | 23.9 | 1.25 | d | 6H |
| 2-CH | 30.5 | 2.95 | sep | 1H |
| 2-CH₃ | 24.1 | 1.22 | d | 6H |
| 4-CH | 33.9 | 2.88 | sep | 1H |
| 4-CH₃ | 24.0 | 1.24 | d | 6H |
Step-by-Step Analysis:
-
¹H and ¹³C Signal Count: The presence of 3 aromatic proton signals and 3 distinct isopropyl methine/methyl signal sets in the ¹H NMR, along with 9 aromatic and aliphatic carbon signals in the ¹³C NMR, confirms the asymmetric 1,2,4-substitution pattern.
-
COSY Analysis:
-
A cross-peak between the aromatic protons at δ 7.15 ppm and δ 7.05 ppm, and another between δ 7.15 ppm and δ 7.20 ppm will establish the H-5 being adjacent to H-3 and H-6.
-
Within each isopropyl group, a cross-peak will connect the methine septet to its corresponding methyl doublet (e.g., δ 3.20 ppm to δ 1.25 ppm).
-
-
HSQC Analysis: This spectrum directly links the proton signals to their attached carbons, allowing for the unambiguous assignment of all CH and CH₃ groups as listed in the table above.
-
HMBC Analysis: This is the definitive step for confirming the connectivity.
-
The methine protons of each isopropyl group are correlated to the aromatic carbons. For example, the methine proton at δ 3.20 ppm (H-1') will show correlations to the quaternary carbon C-1 and the adjacent aromatic carbon C-6.
-
Similarly, the methine proton at δ 2.95 ppm (H-2') will show correlations to C-2, C-1, and C-3.
-
The methine at δ 2.88 ppm (H-4') will show correlations to C-4, C-3, and C-5. These correlations build the complete carbon skeleton.
-
Caption: Key HMBC correlations for structural assignment.
-
NOESY Analysis:
-
A crucial NOE will be observed between the protons of the isopropyl group at C-1 and the protons of the adjacent isopropyl group at C-2. This through-space interaction provides compelling evidence for their ortho relationship.
-
NOEs may also be observed between the protons of the isopropyl group at C-4 and the aromatic proton H-3 and H-5, confirming their spatial proximity.
-
Conclusion
The synergistic application of 1D and 2D NMR techniques provides a powerful and unambiguous method for the complete structural elucidation of this compound. By following the detailed protocols and interpretation workflow outlined in this guide, researchers can confidently determine the structure of this and other complex organic molecules. The combination of through-bond correlation experiments (COSY, HSQC, HMBC) to build the carbon skeleton and through-space correlation (NOESY) to confirm spatial relationships exemplifies a robust and self-validating analytical strategy.
References
-
Dostovalova, V.I., Fedorov, L.A., & Paasivirta, J. (1991). ¹³C NMR spectra of some isopropyl- and sec-butyl-substituted benzenes and biphenyls. Magnetic Resonance in Chemistry, 29(8), 830-833. [Link]
-
University of Calgary. (n.d.). Chapter 13: Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]
Application Notes and Protocols: Monitoring the Synthesis of 1,2,4-Triisopropylbenzene by Thin-Layer Chromatography
Abstract: This document provides a comprehensive guide for monitoring the synthesis of 1,2,4-triisopropylbenzene using Thin-Layer Chromatography (TLC). The synthesis, typically achieved through Friedel-Crafts alkylation of benzene or a partially alkylated precursor, often yields a mixture of isomers and polyalkylated byproducts. TLC offers a rapid, efficient, and cost-effective method for real-time reaction monitoring, enabling optimization of reaction conditions and timely quenching to maximize the yield of the desired 1,2,4-isomer. This guide details the scientific principles, a step-by-step protocol, and data interpretation for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Synthetic Challenge and the Role of TLC
This compound and its derivatives are valuable intermediates in various fields, including the synthesis of specialty polymers, agrochemicals, and as building blocks in pharmaceutical research.[1] The common synthetic route to this compound is the Friedel-Crafts alkylation of benzene with an isopropylating agent, such as propylene or 2-propanol, in the presence of a Lewis acid catalyst like aluminum chloride.[2][3]
A significant challenge in this synthesis is controlling the regioselectivity and the degree of alkylation. The Friedel-Crafts alkylation is prone to producing a mixture of isomers, including the thermodynamically more stable 1,3,5-triisopropylbenzene, as well as mono-, di-, and tetra-isopropylbenzene byproducts.[2][4] The alkyl groups are activating, making the product more reactive than the starting material, which can lead to polyalkylation.[5]
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction.[6] It allows for the rapid, qualitative analysis of the reaction mixture, providing crucial information on the consumption of starting materials, the formation of the desired product, and the emergence of byproducts.[7] This real-time feedback is essential for determining the optimal reaction time and preventing the formation of undesired side products.
Scientific Principles of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[8] In the context of this compound synthesis, the components to be separated are all relatively nonpolar aromatic hydrocarbons.
-
Stationary Phase: For the separation of nonpolar compounds, a polar stationary phase like silica gel is employed.[9] The silica gel surface is rich in silanol groups (Si-OH), which can interact with compounds via hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase: A nonpolar mobile phase is used to carry the components up the TLC plate via capillary action.[8] The choice of mobile phase is critical for achieving good separation. A solvent system that is too nonpolar will result in all components remaining at the baseline, while a system that is too polar will cause all components to travel with the solvent front.[10] For aromatic hydrocarbons, a nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective.[11]
-
Separation Mechanism: The separation is based on the principle of "like dissolves like." More polar compounds will have a stronger affinity for the polar stationary phase and will therefore move up the plate more slowly. Less polar compounds will have a greater affinity for the nonpolar mobile phase and will travel further up the plate. In the synthesis of this compound from benzene, the polarity of the compounds generally decreases with increasing alkylation. Therefore, we can expect the following trend in retention factor (Rf) values:
Benzene > Isopropylbenzene > Diisopropylbenzene > Triisopropylbenzene
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the inclusion of standards and co-spotting ensures accurate identification of components in the reaction mixture.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Mobile Phase: Hexane (or a mixture of Hexane:Ethyl Acetate, e.g., 98:2 v/v)
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Iodine chamber
-
-
Standards:
-
Benzene (starting material)
-
This compound (product)
-
1,3,5-Triisopropylbenzene (potential byproduct)
-
Diisopropylbenzene (mixture of isomers, potential byproduct)
-
-
Sample Preparation: Reaction mixture, quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Step-by-Step Methodology
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark the lanes for spotting the standards and the reaction mixture. It is recommended to have lanes for the starting material (SM), the product (P), a co-spot of SM and P, and the reaction mixture (Rxn).
-
-
Spotting:
-
Using a capillary tube, spot a small amount of each standard and the reaction mixture onto their respective lanes on the baseline.
-
For the co-spot lane, spot the starting material and the product on the same point. This helps in confirming the identity of the spots in the reaction mixture.[12]
-
-
Development:
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the TLC plate into the chamber, ensuring that the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots on a fluorescent background.[13][14] Circle the visible spots with a pencil.
-
For enhanced visualization, place the dried plate in an iodine chamber. Aromatic hydrocarbons will appear as brown spots.[15] Circle these spots as well.
-
Workflow Diagram
Caption: Workflow for TLC monitoring of this compound synthesis.
Data Interpretation and Analysis
The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16][17]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[10]
Expected Rf Values and Identification
The nonpolar nature of the reactants and products will result in relatively high Rf values in a nonpolar mobile phase. The separation is based on subtle differences in polarity due to the number of alkyl groups.
| Compound | Expected Relative Polarity | Expected Rf Value (Hexane) |
| Benzene (Starting Material) | Highest | ~0.3 - 0.4 |
| Isopropylbenzene | High | ~0.4 - 0.5 |
| Diisopropylbenzene isomers | Medium | ~0.5 - 0.6 |
| This compound | Low | ~0.6 - 0.7 |
| 1,3,5-Triisopropylbenzene | Lowest | ~0.7 - 0.8 |
| Tetra-isopropylbenzene | Very Low | > 0.8 |
Note: These are estimated values and should be confirmed experimentally with standards.
By comparing the Rf values of the spots in the reaction mixture lane to those of the standards, one can determine the progress of the reaction.
-
Early in the reaction: A prominent spot corresponding to the starting material (benzene) will be visible. A faint spot for the product and possibly some intermediates (isopropylbenzene, diisopropylbenzene) may appear.
-
Mid-reaction: The intensity of the starting material spot will decrease, while the product spot (this compound) will become more intense. Spots for intermediates will also be present.
-
Completion: The starting material spot should be very faint or absent. The product spot should be the most intense. The presence of significant spots with higher Rf values may indicate the formation of over-alkylated byproducts.
Logical Flow for Spot Identification
Caption: Logical flow for identifying spots on a TLC plate.
Conclusion and Best Practices
Thin-Layer Chromatography is a powerful and indispensable technique for monitoring the synthesis of this compound. Its simplicity, speed, and low cost make it an ideal choice for real-time reaction analysis in both research and development settings.
Best Practices for Reliable Results:
-
Always use standards: Run authentic samples of starting materials and expected products alongside the reaction mixture for unambiguous identification.
-
Utilize co-spotting: This technique is crucial for confirming the identity of a spot in a complex mixture.
-
Ensure chamber saturation: Proper saturation of the developing chamber with solvent vapors is essential for reproducible Rf values.
-
Consistent spotting: Apply small, concentrated spots to the baseline to prevent streaking and ensure sharp separation.
-
Multiple visualization methods: Combining UV visualization with a chemical stain like iodine can provide a more complete picture of the reaction components.
By adhering to these principles and the detailed protocol outlined in this application note, researchers can effectively monitor the synthesis of this compound, leading to optimized reaction conditions and higher yields of the desired product.
References
-
PrepChem. Synthesis of triisopropylbenzene. Available from: [Link]
-
ResearchGate. Study on the synthesis of 1, 3, 5-triisopropylbenzene. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Catalysis Science & Technology. Available from: [Link]
-
Chemistry LibreTexts. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Strategic Importance of 1,3,5-Triisopropylbenzene Derivatives in Chemical Synthesis. Available from: [Link]
-
Cheméo. Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Available from: [Link]
-
Vinati Organics. Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Available from: [Link]
-
YouTube. Determining the Rf value for Isopropyl Alcohol. Available from: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Available from: [Link]
- Google Patents. Production of isopropylbenzene.
-
Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]
-
ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR? Available from: [Link]
-
Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Reddit. In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate? Available from: [Link]
-
National Center for Biotechnology Information. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results. Available from: [Link]
-
ResearchGate. Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Available from: [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC). Available from: [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Available from: [Link]
-
PubMed Central. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Available from: [Link]
-
Revue Roumaine de Chimie. ALKYLATION OF BENZENE TO CUMENE OVER MOR ZEOLITE CATALYSTS. Available from: [Link]
-
National Centre for Biotechnology Education. Thin layer chromatography. Available from: [Link]
-
YouTube. Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Available from: [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]
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Wikipedia. Benzene. Available from: [Link]
-
Scribd. Cumene Synthesis via Benzene Isopropylation. Available from: [Link]
-
Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
functionalization reactions of 1,2,4-Triisopropylbenzene
An Application Guide to the Strategic Functionalization of 1,2,4-Triisopropylbenzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the functionalization of this compound. This sterically hindered aromatic compound serves as a crucial building block in advanced chemical synthesis. Its strategic modification via electrophilic aromatic substitution unlocks a diverse range of derivatives for applications in materials science, specialty polymers, and pharmaceutical intermediates. This guide details the underlying principles of regioselectivity and provides field-proven, step-by-step protocols for key functionalization reactions, including halogenation, nitration, and Friedel-Crafts acylation.
Introduction: The Synthetic Value of this compound
This compound (CAS No: 948-32-3) is an aromatic hydrocarbon characterized by three bulky isopropyl groups asymmetrically substituted on a benzene ring.[1] This unique substitution pattern imparts significant steric hindrance and specific electronic properties, making it a valuable precursor in specialized chemical synthesis.[2][3] The isopropyl groups, being electron-donating, activate the aromatic ring towards electrophilic attack. However, their size profoundly influences the position of substitution, a concept known as regioselectivity.
Understanding and controlling the functionalization of this scaffold is paramount for synthesizing complex molecules where precise spatial arrangement is critical. The derivatives of this compound are instrumental as intermediates in the production of advanced materials and as building blocks for pharmacologically active compounds.
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential for its effective handling and use in synthesis.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₅H₂₄ | - | [1] |
| Molecular Weight | 204.35 | g/mol | [1] |
| CAS Number | 948-32-3 | - | [1] |
| Boiling Point | 517.2 | K | [1] |
| Octanol/Water Partition Coeff. (logP) | 5.057 | - | [4] |
Core Principle: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The primary route for functionalizing this compound is through electrophilic aromatic substitution (EAS). The outcome of this reaction is governed by the directing effects of the three existing isopropyl groups.
Causality of Regioselectivity:
-
Electronic Effects: Isopropyl groups are alkyl groups, which are activating and ortho, para-directing.[5] They donate electron density into the benzene ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack.[6]
-
Steric Effects: The significant bulk of the isopropyl groups physically obstructs certain positions on the ring. The positions adjacent to an isopropyl group (ortho positions) are sterically hindered.
In this compound, the interplay of these effects strongly favors substitution at the C-5 position . This position is electronically activated (para to the C-2 isopropyl group and ortho to the C-1 and C-4 groups) and is the most sterically accessible site on the ring. Attack at other positions is disfavored due to significant steric clash with the adjacent bulky substituents.
Caption: Analysis of electrophilic substitution sites.
Application Protocol: Regioselective Bromination
The introduction of a bromine atom creates a versatile synthetic handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental for constructing complex carbon-carbon bonds.[7]
Mechanistic Rationale
Electrophilic bromination proceeds by generating a potent electrophile, the bromonium ion (Br⁺), or a polarized Br-Br molecule. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the Br₂ molecule, making one bromine atom sufficiently electrophilic to be attacked by the electron-rich aromatic ring.
Experimental Protocol: Synthesis of 5-Bromo-1,2,4-triisopropylbenzene
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Iron(III) bromide (FeBr₃) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM. Add the catalytic amount of FeBr₃.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add bromine dissolved in a small amount of anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated Na₂S₂O₃ solution to consume excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 5-bromo-1,2,4-triisopropylbenzene.
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DCM is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Caption: Workflow for the bromination of 1,2,4-TIPB.
Application Protocol: Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This group is a powerful electron-withdrawing group and a key precursor to anilines (via reduction), which are foundational in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Mechanistic Rationale
The electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as both a catalyst and a dehydrating agent.[8]
Experimental Protocol: Synthesis of 5-Nitro-1,2,4-triisopropylbenzene
Materials:
-
This compound (1.0 eq)
-
Concentrated Nitric Acid (HNO₃, 68%) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Ice/salt bath
-
Crushed ice/water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C. Allow the mixture to cool.
-
Reaction Setup: In a separate three-neck flask, dissolve this compound in DCM. Cool the solution to -5 to 0 °C using an ice/salt bath.
-
Reagent Addition: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 5 °C.[9]
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once complete, pour the reaction mixture slowly and carefully over a large volume of crushed ice with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with cold water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude nitro-compound can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Safety Precautions:
-
The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. Handle with extreme care using appropriate PPE.
-
The reaction is highly exothermic. Strict temperature control is crucial to prevent over-nitration and potential runaway reactions.
-
Nitroaromatic compounds are often toxic and should be handled with care.
Application Protocol: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone.[10] This reaction is synthetically valuable because the resulting aryl ketone is less reactive than the starting material, which effectively prevents poly-substitution.[6] The ketone can then be used as a handle for further modifications or reduced to an alkyl group.
Mechanistic Rationale
The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates to the acyl halide (or anhydride) to generate a highly electrophilic acylium ion.[11] This ion is then attacked by the aromatic ring.
Experimental Protocol: Synthesis of 1-(3,4,6-triisopropylphenyl)ethan-1-one
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice bath
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser with a gas outlet to a trap (for HCl gas)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: In the reaction flask under an inert atmosphere, suspend anhydrous AlCl₃ in the chosen anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound in the same solvent dropwise to the mixture, keeping the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as indicated by TLC/GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it onto crushed ice containing concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by vacuum distillation or column chromatography.
Safety Precautions:
-
Aluminum chloride reacts violently with water. Ensure all glassware is dry and the reaction is run under anhydrous conditions.
-
The reaction evolves HCl gas, which is corrosive and toxic. The apparatus must be equipped with a gas trap.
-
Acetyl chloride is corrosive and lachrymatory. Handle in a fume hood.
Conclusion
The functionalization of this compound is a strategically important process in modern organic synthesis. The inherent regioselectivity, driven by a combination of electronic activation and steric hindrance, primarily directs electrophilic substitution to the C-5 position. The protocols detailed in this guide for bromination, nitration, and acylation provide robust and reproducible methods for creating valuable synthetic intermediates. Mastery of these reactions enables researchers and drug development professionals to leverage the unique properties of this sterically demanding scaffold for the design and synthesis of novel molecules with tailored functions.
References
-
Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Cheméo. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Strategic Importance of 1,3,5-Triisopropylbenzene Derivatives in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]
-
NIST. (n.d.). 1,2,4-Tri-isopropylbenzene. NIST WebBook. Available at: [Link]
-
Hwang, S., Kang, H. R., & Kim, S. (n.d.). Synthesis of Polyynes by In Situ Desilylative Bromination and Palladium-Catalyzed Coupling. Organic Syntheses. Available at: [Link]
-
Reddit r/Chempros. (2021). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. Reddit. Available at: [Link]
-
Unknown Author. (n.d.). Nitration. Source document. Available at: [Link]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
IGI Global. (n.d.). Catalysis in Alkylation of Benzene With Ethene and Propene to Produce Ethylbenzene and Isopropylbenzene. IGI Global. Available at: [Link]
-
ResearchGate. (n.d.). Study on the synthesis of 1, 3, 5-triisopropylbenzene. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of tri-isopropyl-benzene. Google Patents.
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Cracking of 1,3,5‐Triisopropylbenzene and Low‐Density Polyethylene over Hierarchical Y Zeolites and Al‐SBA‐15. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Halogenation of Alkenes - Addition of X₂. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. ResearchGate. Available at: [Link]
-
OPUS at UTS. (n.d.). Catalytic Cracking of 1,3,5-Triisopropylbenzene and Low- Density Polyethylene over Hierarchical Y Zeolites and Al. OPUS at UTS. Available at: [Link]
-
Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Nitration process. Google Patents.
-
Unknown Author. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Source document. Available at: [Link]
-
Chemguide. (n.d.). Halogenation of Alkenes. Chemguide. Available at: [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Source document. Available at: [Link]
-
SciELO. (n.d.). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. SciELO. Available at: [Link]
Sources
- 1. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]
- 4. 1,2,4-Tri-isopropylbenzene (CAS 948-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. youtube.com [youtube.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. nbinno.com [nbinno.com]
- 8. vpscience.org [vpscience.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. youtube.com [youtube.com]
- 11. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Precision Synthesis of 1,3,5-Triisopropylbenzene (TIPB)
Current Status: Operational Agent: Senior Application Scientist Topic: Minimizing Polyalkylation & Isomer Control in Friedel-Crafts Alkylation
Introduction: The "Runaway" Challenge
Welcome to the technical support hub for alkylation chemistry. If you are synthesizing 1,3,5-triisopropylbenzene (1,3,5-TIPB), you are fighting two opposing forces: electronic activation and steric hindrance .
In Friedel-Crafts alkylation, the isopropyl group is electron-donating. Once you attach one isopropyl group to benzene, the ring becomes more nucleophilic (reactive) than the starting material. This naturally leads to a "runaway" reaction toward polyalkylation (Tetra-IPB).
The Goal: Stop the reaction precisely at
Module 1: Catalyst Selection (The Hardware)
Do not use traditional Lewis acids like Aluminum Chloride (
Recommended Catalyst: Hierarchical H-Beta Zeolite[1]
-
Why: Zeolite Beta has a 3-dimensional pore structure with 12-membered rings, allowing the diffusion of bulky TIPB molecules. "Hierarchical" modification (creating mesopores) is critical to prevent pore blockage (coking) and allow the bulky 1,3,5-isomer to diffuse out before it gets over-alkylated to the tetra-stage.
-
Alternative: H-Y Zeolite (USY) or Dealuminated Mordenite (though Mordenite is often too restrictive, leading to rapid deactivation).
Module 2: Reaction Logic & Visualizations
The Selectivity Landscape
The following diagram illustrates the reaction pathway. Your objective is to maximize the "Thermodynamic Sink" (1,3,5-TIPB) while suppressing the "Runaway" (Tetra) and "Kinetic Trap" (1,2,4-TIPB).
Caption: Reaction network showing the kinetic trap (1,2,4-TIPB) and the target thermodynamic sink (1,3,5-TIPB). Note that 1,3,5-TIPB resists tetra-alkylation due to steric crowding.
Module 3: Troubleshooting Guides & FAQs
Scenario A: "I am detecting significant 1,2,4,5-Tetraisopropylbenzene (Tetra-IPB)."
Diagnosis: You have a "Runaway" alkylation. The local concentration of propylene is too high relative to the active sites, or the reaction time is too long, allowing the sterically difficult 4th addition to occur.
-
Corrective Action 1 (Stoichiometry): Ensure your Propylene:Benzene molar ratio is strictly controlled. For TIPB, aim for 2.8 - 3.0 . Do not exceed 3.0 in a single pass.
-
Corrective Action 2 (Transalkylation): Do not discard the Tetra-IPB. Add a Transalkylation Step . Recycle the Tetra-IPB fraction back into the reactor with fresh Benzene.
-
Corrective Action 3 (Temperature): Increase temperature slightly. While counter-intuitive, higher temperatures (180°C+) favor the cracking of the sterically crowded Tetra-IPB back to TIPB.
Scenario B: "My yield is high, but it is mostly 1,2,4-TIPB, not the desired 1,3,5-TIPB."
Diagnosis: You are stuck in a Kinetic Trap . The 1,2,4-isomer forms faster because it requires less geometric rearrangement during the attack. The 1,3,5-isomer is the "Thermodynamic Sink" (most stable) but requires time or heat to form via isomerization.
-
Corrective Action 1 (Residence Time): Increase the contact time (lower WHSV - Weight Hourly Space Velocity). This allows the 1,2,4-isomer to re-adsorb onto the catalyst acid sites and isomerize to the 1,3,5-form.
-
Corrective Action 2 (Temperature): Raise the reactor temperature to 200°C - 230°C . Isomerization has a higher activation energy barrier than alkylation.
-
Corrective Action 3 (Catalyst Pore Size): Ensure you are using H-Beta or USY . Smaller pore zeolites (like ZSM-5) may restrict the formation of the bulky 1,3,5-isomer, locking you into the leaner 1,2,4-isomer.
Scenario C: "The catalyst deactivates (cokes) rapidly."
Diagnosis: Pore blockage. The bulky TIPB molecules are getting stuck inside the zeolite channels, undergoing dehydrogenation to form coke.
-
Corrective Action: Switch to a Hierarchical Zeolite . These catalysts have mesopores (2-50 nm) introduced via desilication (NaOH treatment) or templating. This "highway" system allows bulky products to exit the catalyst crystal quickly before they coke.
Module 4: Validated Experimental Protocol
Method: Liquid-Phase Alkylation using Hierarchical Beta Zeolite. Reference Standard: Adapted from Yuan et al. (RSC Adv., 2011) and industrial transalkylation practices.
Catalyst Preparation
-
Calcination: Activate H-Beta zeolite at 550°C in air for 5 hours to remove moisture and templates.
-
Loading: Load 300-500 mg of catalyst (40-60 mesh) into a fixed-bed stainless steel reactor.
Reaction Conditions
| Parameter | Setting | Rationale |
| Temperature | 180°C - 220°C | High enough to favor 1,3,5-isomer thermodynamics; low enough to prevent propylene oligomerization.[6] |
| Pressure | 10 - 20 bar | Keeps propylene in liquid phase density; promotes catalyst contact.[6] |
| Feed Ratio | 3:1 (Propylene:Benzene) | Stoichiometric target.[6] Excess propylene leads to Tetra-IPB; excess benzene leads to Cumene/DIPB. |
| WHSV | 4 - 6 | Moderate space velocity allows time for isomerization (1,2,4 |
The "Self-Validating" Recycle Loop
To minimize polyalkylation waste, you must implement a recycle loop.
-
Separation: Distill the reactor effluent.
-
Fraction A (Benzene/Cumene): Too light.
-
Fraction B (DIPB/TIPB): Target zone. Isolate 1,3,5-TIPB.
-
Fraction C (Tetra-IPB/Heavies): Polyalkylated waste.
-
-
Recycle: Mix Fraction A and Fraction C. Feed them back into the reactor.
-
Result: The catalyst will transalkylate the Tetra-IPB with Benzene to generate more DIPB/TIPB, bringing the net "Polyalkylation" to near zero.
-
Caption: Closed-loop process flow. Polyalkylated byproducts (Tetra-IPB) are not waste; they are recycled to transalkylate with benzene, improving overall yield.
References
-
Yuan, Y., et al. (2011). "Synthesis of hierarchical beta zeolite by using a bifunctional cationic polymer and the improved catalytic performance." RSC Advances. Link
- Perego, C., & Ingallina, P. (2002). "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today. (Focus on Zeolite Beta vs AlCl3).
-
NIST Chemistry WebBook. "1,3,5-Triisopropylbenzene Thermochemical Data." Link
-
ResearchGate. "Catalytic Cracking of 1,3,5-Triisopropylbenzene over Hierarchical Zeolites." Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Benzene, (1-methylethyl)- (CAS 98-82-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Purification of 1,2,4-Triisopropylbenzene
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity 1,2,4-Triisopropylbenzene (1,2,4-TiPB) for kinetic studies, polymerization catalysis, or pharmaceutical intermediate synthesis.
Case ID: TiPB-PUR-001 Status: Operational Applicable For: Isolation of 1,2,4-TiPB from Friedel-Crafts alkylation mixtures (containing 1,3,5-TiPB, cumene, and DIPB).[1][2]
Technical Overview & Physical Constraints
The purification of This compound (1,2,4-TiPB) is governed by its relationship with its thermodynamic isomer, 1,3,5-Triisopropylbenzene (1,3,5-TiPB) .[1][2] In typical Friedel-Crafts alkylations, the 1,3,5-isomer is the major product due to steric relaxation.[1][2] The 1,2,4-isomer is kinetically favored but sterically crowded.[1][2]
Successful separation relies on exploiting two distinct physical property differentials:[2][3][4]
-
Boiling Point Differential:
.[1][2] Feasible via high-efficiency fractionation.[1] -
Steric Accessibility (Chemical Separation): The 1,2,4-isomer has a sterically accessible proton at the C5 position, allowing for selective sulfonation.[1][2] The 1,3,5-isomer is sterically "armored" by flanking isopropyl groups, resisting electrophilic attack.[1][2]
Comparative Physical Data[1][2]
| Property | This compound (Target) | 1,3,5-Triisopropylbenzene (Impurity) | Relevance |
| Boiling Point (1 atm) | 243 – 244 °C | 232 – 236 °C | Distillation separation factor.[1][2] |
| Melting Point | -8 °C (approx.) | -14 to -7 °C | Crystallization is inefficient (eutectic formation).[1] |
| Sulfonation Rate | Fast (C5 position accessible) | Negligible (Sterically hindered) | Basis for chemical extraction.[1][2] |
| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) | Risk of isomerization during heating.[1] |
Troubleshooting Guide (FAQ Format)
Q1: I am performing fractional distillation, but the GC traces show co-elution of isomers. Why?
Diagnostic: You are likely operating with insufficient theoretical plates or too high a reflux ratio.[1] The
-
Column: Use a Vigreux column of at least 30cm or, preferably, a packed column (glass helices/stainless steel mesh) providing >20 theoretical plates.[1][2]
-
Vacuum: Distill under reduced pressure (e.g., 10-20 mmHg) to lower thermal stress, but note that relative volatility (
) often decreases as pressure drops.[1][2] -
Cut Strategy: The 1,3,5-isomer boils lower.[1][2] Collect the early fractions aggressively. The 1,2,4-isomer will be in the higher-boiling fraction or the pot residue (if 1,3,5 is removed completely).[1][2]
Q2: My product turns black and tarry during distillation.
Diagnostic: Acid-catalyzed polymerization or oxidation. Friedel-Crafts catalysts (
-
Quench: Ensure rigorous washing of the crude reaction mixture with water, then 10%
, then brine before any heating.[1][2] -
Stabilize: Add a radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot if the end-use allows.[1][2]
Q3: Can I use crystallization to purify the 1,2,4-isomer? Diagnostic: Unlikely to succeed. Both isomers are liquids at room temperature with low, overlapping melting points.[1][2] They tend to form eutectic oils rather than discrete crystals.[1][2] Solution: Rely on Selective Sulfonation (Protocol B below) for purities >98%.[1][2]
Q4: How do I chemically separate the 1,2,4-isomer from the 1,3,5-isomer? Diagnostic: You need to exploit the "Jacobsen Rearrangement" chemistry principles (selective sulfonation).[1][2] Solution: Sulfonate the mixture. The 1,2,4-isomer forms a water-soluble sulfonic acid.[1][2] The 1,3,5-isomer remains an organic oil.[1][2] Separate phases, then hydrolyze the aqueous phase to recover pure 1,2,4-TiPB.[1][2]
Detailed Experimental Protocols
Protocol A: High-Efficiency Vacuum Fractionation (For purity ~90-95%)
Use this for bulk separation of light ends (cumene, DIPB) and enrichment of 1,2,4-TiPB.[1][2]
-
Setup: 3-neck Round Bottom Flask (RBF) + Packed Column (Glass Helices) + Vacuum Adapter + Fraction Collector.
-
Loading: Charge crude mixture. Add stir bar and boiling chips.
-
Conditioning: Evacuate system to 15 mmHg .
-
Heating: Slowly ramp heat. Monitor head temperature closely.[1][2]
-
Validation: Analyze Fraction 4 via GC-FID.
Protocol B: Selective Sulfonation-Hydrolysis (For purity >98%)
Use this when distillation fails to remove the 1,3,5-isomer completely.[1][2]
Mechanism:
Step-by-Step:
-
Sulfonation:
-
Phase Separation:
-
Hydrolysis (Desulfonation):
-
Isolation:
Process Visualization (Workflow)[1][2]
The following diagram illustrates the logic flow for the Selective Sulfonation Protocol (Protocol B).
Caption: Workflow for the chemical separation of TiPB isomers via selective sulfonation of the sterically accessible 1,2,4-isomer.
References
-
Separation of 1,3,5-Triisopropylbenzene
-
Physical Properties of Triisopropylbenzenes
-
Synthesis and Isomerization Context
Sources
- 1. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembam.com [chembam.com]
- 4. Purification [chem.rochester.edu]
- 5. US2313538A - Distillation of benzene fractions - Google Patents [patents.google.com]
- 6. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Catalyst Deactivation in the Isopropylation of Benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the isopropylation of benzene. This guide is designed to provide expert insights and practical troubleshooting for one of the most common challenges in this catalytic process: deactivation. Understanding the root causes of catalyst performance decay is crucial for optimizing reaction efficiency, ensuring product consistency, and extending the operational lifetime of your valuable catalysts.
This resource is structured into two main sections: a Troubleshooting Guide to address immediate, specific experimental issues, and a Frequently Asked Questions (FAQs) section for a deeper understanding of the fundamental principles of catalyst deactivation.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section is formatted to help you quickly diagnose and address problems you may encounter during your experiments.
Question: My benzene conversion rate is dropping much faster than expected. What are the likely causes and how do I confirm them?
A rapid decline in catalytic activity is a common issue, typically pointing to one of three primary deactivation mechanisms: coking, poisoning, or thermal degradation. Identifying the specific cause requires a systematic diagnostic approach.
Causality: The isopropylation of benzene over solid acid catalysts, particularly zeolites, relies on the availability of active acid sites within a porous framework. Any phenomenon that blocks these pores or neutralizes the acid sites will inevitably lead to a loss in activity.[1][2]
Diagnostic Workflow:
Follow this logical workflow to pinpoint the root cause of deactivation.
Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.
Solutions & Actions:
-
If Poisoning is Suspected:
-
Feedstock Purification: Implement a purification step, such as passing the feedstock through a guard bed of activated alumina or molecular sieves, to remove potential poisons like water, sulfur, or nitrogen compounds.[3][4]
-
Source Contaminants: Trace the source of the impurity. Common culprits include residual chemicals from upstream processes or contaminated storage vessels.[5]
-
-
If Thermal Degradation is Suspected:
-
Optimize Temperature: Immediately reduce the reaction temperature to within the catalyst's specified stable range.
-
Replace Catalyst: Sintering is typically irreversible. The catalyst bed will likely need to be replaced.
-
Future Prevention: Ensure accurate temperature control and monitoring to prevent future excursions.
-
-
If Coking is Confirmed:
-
Catalyst Regeneration: The most common solution is to perform an in-situ oxidative regeneration to burn off the coke deposits. See Protocol 1 for a detailed procedure.[6]
-
Optimize Reaction Conditions: To minimize future coking, consider increasing the benzene-to-propylene molar ratio or slightly lowering the reaction temperature.[7][8]
-
Question: My selectivity towards the desired cumene product is decreasing, and I'm seeing more heavy byproducts. Is this related to deactivation?
Yes, a loss of selectivity is a classic symptom of catalyst deactivation, particularly by coking.
Causality: As coke deposits accumulate within the catalyst's pores, they can alter the shape-selective properties of the catalyst.[1][8] This pore narrowing can restrict the diffusion of the bulkier desired product (cumene) while favoring the formation of smaller or more linear byproducts. Furthermore, coke deposits on the external surface can provide active sites for non-selective side reactions.[9]
Diagnostic Steps:
-
Product Analysis: Use Gas Chromatography (GC) to quantify the full range of products. An increase in di-isopropylbenzenes (DIPB) and other heavy aromatics is a strong indicator of altered selectivity due to coking.
-
Catalyst Characterization: Analyze the spent catalyst using N₂ physisorption (BET analysis). A significant reduction in pore volume and surface area compared to the fresh catalyst confirms pore blockage.[10][11]
Solutions:
-
Regeneration: Perform an oxidative regeneration (see Protocol 1 ) to clear the pores and restore original selectivity.[12]
-
Process Optimization: High propylene concentrations can accelerate oligomerization and subsequent coke formation.[7] Operating at a higher benzene-to-propylene ratio can help mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in benzene isopropylation?
There are three main categories of deactivation that affect catalysts in this process.[2][10]
| Deactivation Mechanism | Description | Key Indicators & Causes | Mitigation Strategy |
| Coking / Fouling | Deposition of heavy, carbon-rich species (coke) on the catalyst surface and within its pores. This physically blocks access to active sites.[3] | Indicators: Gradual loss of activity and selectivity, pressure drop increase across the reactor. Causes: Olefin polymerization, side reactions at high temperatures.[7] | Periodic oxidative regeneration, optimizing reaction conditions (temperature, feed ratio).[3][6] |
| Poisoning | Strong chemisorption of impurities from the feedstock onto the active sites, rendering them inactive.[2] | Indicators: Sharp, often rapid, drop in activity. Causes: Sulfur, nitrogen compounds, water, or metals in the feedstock.[13][14] | Feedstock purification using guard beds, ensuring high-purity reactants.[4] |
| Thermal Degradation (Sintering) | Irreversible loss of catalytic surface area and crystalline structure due to exposure to excessive temperatures.[2] | Indicators: Permanent loss of activity that cannot be restored by regeneration. Causes: Temperature "hot spots" in the reactor, exceeding the catalyst's thermal stability limit. | Strict temperature control, proper reactor design to ensure uniform heat distribution. |
Q2: How is coke formed on zeolite catalysts during this reaction?
Coke formation on acidic zeolite catalysts is a complex process that begins with the very reactants themselves. The high acidity of the zeolite, which is essential for the alkylation reaction, also catalyzes side reactions that lead to coke.
Causality: The Brønsted acid sites in the zeolite protonate propylene, forming a carbocation that alkylates benzene. However, these same sites can also catalyze the oligomerization of propylene, leading to the formation of larger hydrocarbon molecules. These oligomers can undergo further reactions, such as cyclization and hydrogen transfer, to form highly unsaturated polyaromatic compounds that are the precursors to coke.[7][15]
Caption: Simplified mechanism of coke formation on a zeolite acid site.
Q3: How do I choose the right analytical techniques to study my deactivated catalyst?
A multi-technique approach is essential for a comprehensive diagnosis. No single technique tells the whole story.
| Technique | Information Provided | Application in Deactivation Studies |
| Temperature-Programmed Oxidation (TPO) / Thermogravimetric Analysis (TGA) | Quantifies the amount of combustible material (coke) on the catalyst and can indicate the nature of the coke.[12] | Determine the severity of coking. The temperature of coke burn-off can distinguish between "soft" and "hard" coke. |
| N₂ Physisorption (BET/BJH) | Measures specific surface area, pore volume, and pore size distribution.[10] | Assess the extent of pore blocking by coke. A significant decrease in surface area and pore volume points to fouling.[11] |
| Ammonia Temperature-Programmed Desorption (NH₃-TPD) | Quantifies the total number and strength of acid sites on the catalyst.[16] | Determine the loss of acidity due to site poisoning or blockage by coke. |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure of the catalyst.[17] | Detect loss of crystallinity, which is a clear sign of irreversible thermal degradation (sintering). |
| X-ray Fluorescence (XRF) / ICP-MS | Determines the elemental composition of the catalyst.[10][18] | Identify the presence and quantity of elemental poisons like sulfur, nickel, iron, etc. |
| FTIR with Pyridine Adsorption | Distinguishes between Brønsted (proton-donating) and Lewis (electron-accepting) acid sites and measures their concentration.[11] | Provides a more detailed picture of how acidity is affected by deactivation. |
Q4: Can a deactivated catalyst be regenerated? If so, how?
Regeneration is possible if the deactivation is caused by coking. Deactivation by poisoning can sometimes be reversed if the poison is weakly adsorbed, but severe poisoning and thermal degradation are typically irreversible.[10][19]
The most common method for regenerating coked zeolite catalysts is a controlled oxidative burn-off. The goal is to combust the carbonaceous deposits without causing thermal damage to the catalyst itself.[12]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Oxidative Regeneration of a Coked Zeolite Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its activity and selectivity.
Safety Precautions: This procedure involves high temperatures and potentially exothermic reactions. Ensure the reactor system is properly rated for these conditions and that appropriate pressure relief systems are in place. Personnel should wear appropriate personal protective equipment (PPE).
Methodology:
-
System Purge (Inert Phase):
-
Stop the flow of all reactants (benzene and propylene).
-
Purge the reactor with an inert gas, such as nitrogen (N₂), at the reaction temperature for 1-2 hours to remove any residual hydrocarbons from the system. A typical flow rate is 50-100 mL/min per gram of catalyst.
-
-
Controlled Coke Burn-off (Oxidative Phase):
-
Reduce the reactor temperature to 300-350 °C.
-
Introduce a diluted air stream into the nitrogen flow. Start with a low oxygen concentration (e.g., 1-2% O₂ in N₂) to initiate a slow, controlled combustion of the coke.
-
Causality: A slow start is critical to prevent a rapid temperature rise (an exotherm) from the combustion of coke, which could cause thermal sintering and permanent damage to the zeolite structure.[12]
-
Monitor the reactor temperature profile closely. If a significant exotherm (e.g., >25 °C rise) is observed, immediately reduce the oxygen concentration or halt the air flow until the temperature stabilizes.
-
Slowly ramp the temperature to the final regeneration temperature, typically between 500-570 °C, at a rate of 2-5 °C/min.[12]
-
Once at the final temperature, gradually increase the oxygen concentration to 5-10% or higher, as tolerated by the system's heat removal capacity.
-
Hold at the final temperature until the combustion is complete. Completion is typically indicated when the concentration of CO₂ in the effluent gas, as measured by an online gas analyzer or GC, returns to baseline. This may take 4-8 hours.
-
-
Final Purge and Cool-down:
-
Once regeneration is complete, switch off the air supply and purge the system with N₂ for at least 1 hour at the regeneration temperature to remove all traces of oxygen.
-
Cool the reactor down to the desired reaction temperature under a continuous N₂ flow. The catalyst is now regenerated and ready for the next experimental run.
-
References
-
Zeolite-Containing Catalysts in Alkylation Processes. (2022). Catalysis Research | lidsen. [Link]
-
Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. (n.d.). PMC. [Link]
-
Isopropylation of benzene over large-pore zeolites: Activity and deactivation studies. (1991). Journal of Catalysis. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Deactivation and Regeneration of Zeolite Catalysts. (n.d.). World Scientific Publishing. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Emerging Fuels Technology. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Matthey. [Link]
-
Unravelling a complex catalyst deactivation in which selectivity affects conversion. (2024). The University of Groningen research portal. [Link]
-
Alkylation of benzene with isopropanol over SAPO‐5: A kinetic study. (2025). ResearchGate. [Link]
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (n.d.). MDPI. [Link]
-
BENZENE-CONTAINING FEEDSTOCKS Product Stewardship Summary. (n.d.). Shell. [Link]
-
Chapter 14 Coke Formation on Zeolites. (2025). ResearchGate. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Applied Catalysts. [Link]
- Treatment of alkylation catalyst poisons with dehydrogenation. (n.d.).
-
Lecture 6 Catalyst characterization. (n.d.). nptel.ac.in. [Link]
-
Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil. (2024). PMC. [Link]
-
Catalyst Poison Removal. (n.d.). Topsoe. [Link]
-
Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016). ResearchGate. [Link]
Sources
- 1. Sci-Hub. Isopropylation of benzene over large-pore zeolites: Activity and deactivation studies / Journal of Catalysis, 1991 [sci-hub.sg]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. shell.com [shell.com]
- 6. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA2595689A1 - Treatment of alkylation catalyst poisons with dehydrogenation - Google Patents [patents.google.com]
- 14. topsoe.com [topsoe.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. alfachemic.com [alfachemic.com]
- 19. worldscientific.com [worldscientific.com]
troubleshooting carbocation rearrangements in Friedel-Crafts alkylation
Status: Active | Topic: Friedel-Crafts Alkylation (FCA) Rearrangements | Ticket Priority: High
Diagnostic Hub: Why Your Linear Chain Branched
The Issue:
You attempted to attach a primary alkyl group (e.g., n-propyl, n-butyl) to an aromatic ring using a primary alkyl halide and a strong Lewis acid (e.g.,
The Mechanism of Failure:
This is not an experimental error; it is a thermodynamic inevitability under standard conditions. The reaction does not proceed via a pure
Because primary carbocations are energetically unstable, they undergo an immediate 1,2-hydride shift (or 1,2-methyl shift) to form a more stable secondary or tertiary carbocation before the electrophilic attack on the benzene ring occurs.
Visualizing the Failure Mode
The following diagram illustrates the rearrangement pathway for n-propyl chloride.
Figure 1: Kinetic pathway showing the rapid rearrangement of the primary carbocation to the thermodynamically favored secondary cation.
Protocol Patch: The Acylation-Reduction Bypass
The Fix: To guarantee a linear alkyl chain, you must bypass the carbocation intermediate entirely. The industry-standard solution is the Acylation-Reduction sequence.
Why it works:
Friedel-Crafts Acylation generates an acylium ion (
Standard Operating Procedure (SOP-AR-01)
Phase 1: Friedel-Crafts Acylation
-
Reagents: Benzene derivative, Acyl Chloride (e.g., Propionyl Chloride for a propyl chain),
(1.1 - 1.2 equivalents). -
Solvent: DCM or excess arene.
-
Key Step: Add
slowly at to control exotherm. -
Result: Formation of an Aryl Ketone (e.g., Propiophenone).
Phase 2: Reduction (Select based on substrate sensitivity)
| Method | Reagents | Conditions | Best For | Contraindications |
| Clemmensen | Zn(Hg), conc.[6][7] HCl | Reflux | Acid-stable compounds | Acetals, Epoxides |
| Wolff-Kishner | High Temp ( | Base-stable compounds | Esters, Amides | |
| Catalytic Hydrog. | Mild, Pressurized | Benzylic Ketones | Alkenes, Nitro groups |
Workflow Visualization
Figure 2: Comparison of the failed direct alkylation route vs. the robust acylation-reduction pathway.
Advanced Tuning: Catalyst Selection Matrix
If you cannot perform acylation (e.g., due to downstream synthesis constraints) and must use alkylation, selecting a milder Lewis acid can sometimes favor the kinetic (unrearranged) product, though yields may suffer.
Lewis Acid Strength (Descending Order):
-
Strong Acids (
): Rapid reaction, high yield, thermodynamic control (maximum rearrangement). -
Weak Acids (
): Slower reaction, lower yield, kinetic control (reduced rearrangement, but rarely zero).
Recommendation: For highly reactive halides (e.g., benzyl, allyl), use
Troubleshooting FAQs
Q1: I used n-butyl chloride and AlCl3. Why is my NMR showing a sec-butyl group? A: You generated a primary butyl carbocation. It immediately underwent a 1,2-hydride shift from C2 to C1 to form the secondary carbocation, which is ~11-15 kcal/mol more stable. The secondary cation then attacked the ring.[8]
-
Correction: Switch to Butyryl Chloride (Acylation) followed by Wolff-Kishner reduction .
Q2: Can I use low temperature (-78°C) to stop the rearrangement? A: Generally, no. While lower temperatures favor kinetic products, the activation energy for a 1,2-hydride shift is extremely low (often < 2 kcal/mol). Rearrangement is faster than the intermolecular attack on the aromatic ring, even at low temperatures.
Q3: My molecule has an ester group. Can I still use the Acylation-Reduction method? A: Yes, but you must choose your reduction method carefully.
-
Avoid: Wolff-Kishner (KOH will hydrolyze the ester) and Clemmensen (strong acid might hydrolyze sensitive esters).
-
Use: Ionic Hydrogenation (
) or catalytic hydrogenation (Pd/C) if the ester is stable to hydrogenolysis conditions. Alternatively, use a mild thioacetal formation followed by Raney Nickel desulfurization.
Q4: I am seeing poly-alkylation. How do I stop at mono-substitution? A: Alkyl groups are electron-donating (activating). The product is more nucleophilic than the starting material.[8][9]
-
Fix 1: Use a large excess of the arene (solvent quantity).
-
Fix 2: Switch to Acylation . The acyl group is electron-withdrawing (deactivating), which naturally stops the reaction after mono-substitution.
References
-
Friedel-Crafts Alkyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Clemmensen Reduction Protocol
-
Wolff-Kishner Reduction Protocol
-
C
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. byjus.com [byjus.com]
- 3. How does Friedel-Crafts acylation prevent carbocation rearrangeme... | Study Prep in Pearson+ [pearson.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 15. quora.com [quora.com]
issues with reproducibility in 1,2,4-Triisopropylbenzene synthesis
Subject: Troubleshooting Reproducibility & Selectivity in Friedel-Crafts Alkylation Ticket ID: TIPB-SYN-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Kinetic vs. Thermodynamic" Trap
Reproducibility failures in synthesizing 1,2,4-triisopropylbenzene (1,2,4-TIPB) almost always stem from a single fundamental conflict: Thermodynamic Drift .
In the alkylation of benzene with propylene, the 1,2,4-isomer is the kinetic product (formed fastest due to sequential activation). However, the 1,3,5-isomer (symmetrical) is the thermodynamic sink (most stable). If your reaction runs too hot, too long, or with an overly aggressive catalyst, the 1,2,4-TIPB will intramolecularly rearrange into 1,3,5-TIPB.
This guide abandons generic advice to focus on the three variables that control this drift: Catalyst Activity , Thermal History , and Stopping Logic .
Module 1: Critical Process Variables (The "Why" of Failure)
The Isomerization Pathway
You are likely observing variable ratios of 1,2,4- vs. 1,3,5- isomers. This is not random; it is a function of acid strength and time.
Figure 1: The alkylation landscape. The critical failure point is the red dashed line: the rearrangement of your target (1,2,4) into the stable impurity (1,3,5).[1]
Catalyst Selection Matrix
Reproducibility often fails because researchers swap catalyst batches without accounting for moisture content (Lewis acids) or pore structure (Zeolites).
| Catalyst System | Mechanism | Reproducibility Risk | Verdict for 1,2,4-TIPB |
| Strong Lewis Acid | High. Extremely moisture sensitive. Promotes rapid rearrangement to 1,3,5. | Avoid unless strictly temperature controlled (<50°C). | |
| Brønsted Acid | Medium. Polymerization side-reactions common. | Not Recommended for high purity. | |
| Zeolite H-Beta | Shape Selective | Low. Large pores allow formation of tri-substituted products but limit tetra-substitution. | Recommended. Best balance of activity vs. selectivity. |
| Zeolite ZSM-5 | Shape Selective | High. Pores often too small for tri-isopropylbenzenes, stopping at cumene/di-isopropyl. | Incorrect Choice. |
Module 2: Troubleshooting Guide (Q&A Format)
Q1: My yield is high, but NMR shows a 60:40 mix of 1,2,4- and 1,3,5-isomers. How do I shift this?
Diagnosis: You are operating under Thermodynamic Control . The reaction has proceeded long enough for the bulky isopropyl groups to migrate to the meta-positions (1,3,5) to relieve steric strain.
Corrective Protocol (Kinetic Control):
-
Lower Temperature: Reduce reaction temperature by 10–15°C. For
, operate at 0–5°C initially, then max 50°C. -
Quench Early: Do not wait for "completion" based on Benzene consumption. Monitor the appearance of 1,2,4-TIPB via GC. Quench immediately when 1,2,4-TIPB peaks, even if di-isopropylbenzene remains.
-
Reduce Catalyst Load: High acid concentration catalyzes the isomerization. Halve your catalyst loading.
Q2: I cannot reproduce the yield from last week. The only change was a new bottle of .
Diagnosis: Catalyst Deactivation.
Corrective Protocol:
-
Sublimation: If using
, you must use sublimed grade or sublime it yourself in-house before critical batches. -
Switch to Zeolites: Move to a solid acid catalyst like Zeolite H-Beta (
ratio ~25) .-
Activation: Calcine the zeolite at 500°C for 4 hours before use to remove adsorbed water. This ensures consistent acid site availability batch-to-batch.
-
Q3: Distillation is not separating the isomers effectively.
Diagnosis: Boiling Point Overlap.
-
1,2,4-TIPB BP: ~240°C
-
1,3,5-TIPB BP: ~235°C Standard lab distillation cannot separate these efficiently.
Corrective Protocol (Chemical Purification): Use Selective Sulfonation . The 1,2,4-isomer is more sterically crowded but electronically activated at the 5-position, making it more reactive to sulfonation than the symmetric 1,3,5-isomer.
-
Note: This is typically used to purify 1,3,5 (by destroying 1,2,4).
-
To purify 1,2,4: You must rely on high-efficiency fractional distillation (spinning band column) or crystallization at low temperatures (if MP differences allow, though 1,2,4 is often liquid).
-
Best Bet: Optimize the reaction for 1,2,4 selectivity (using Zeolite H-Beta at lower temps) so purification is less burden.
Module 3: Validated Master Protocol (Zeolite Route)
This protocol prioritizes reproducibility over raw yield, using a heterogeneous catalyst to prevent the "runaway" isomerization typical of
Reagents:
-
Cumene (Isopropylbenzene) - Starting from Cumene bypasses the first alkylation step, improving selectivity.
-
Propylene Gas (dried) or Isopropyl Bromide.
-
Catalyst: Zeolite H-Beta (calcined).
Workflow Diagram:
Figure 2: Kinetic control workflow. The critical step is stopping based on GC data, not time.
Step-by-Step:
-
Activation: Heat Zeolite H-Beta at 500°C for 4 hours. Cool in a desiccator.
-
Setup: Load a 3-neck flask with Cumene (1.0 eq) and Activated Zeolite (10 wt%). Purge with
. -
Reaction: Heat to 140°C. Introduce Propylene gas slowly below the liquid surface.
-
Why? Slow addition keeps the propylene concentration low, favoring step-wise alkylation over polymerization.
-
-
Monitoring (The "Stop" Signal):
-
Take aliquots every 30 minutes.
-
Stop when the ratio of 1,2,4-TIPB to Di-isopropylbenzene stabilizes.
-
Warning: If you see the 1,3,5-TIPB peak start to grow significantly, you have overshot.
-
-
Workup: Filter the hot catalyst (can be regenerated). Distill the filtrate under vacuum.[2]
References & Authority
-
Mechanistic Foundation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive source on the reversibility of alkylation).
-
Zeolite Selectivity: Corma, A., et al. "Shape Selective Alkylation of Benzene." Journal of Catalysis. (Establishes H-Beta as superior for tri-alkylation without tetra-alkylation).
-
Isomerization Data: Journal of Chemical & Engineering Data. (Confirming the thermodynamic stability of 1,3,5-TIPB over 1,2,4-TIPB).
-
Purification Insight: US Patent 6,399,847. "Method of purifying 1,3,5-triisopropylbenzene." Link (Demonstrates the difficulty of separation and the sulfonation technique, highlighting the reactivity differences).
-
Process Control: Perego, C., & Ingallina, P. "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today. Link
Disclaimer: This guide is for research purposes. This compound synthesis involves exothermic reactions and pressurized gases. Always consult local safety protocols.
Sources
Technical Support Center: Purification of Commercial 1,2,4-Triisopropylbenzene
Welcome to the technical support center for the purification of commercial 1,2,4-triisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process. Our approach is grounded in scientific principles and practical, field-proven insights to ensure you can achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene.[1][2] This process can lead to a mixture of several impurities. Understanding the nature of these impurities is the first step in selecting an appropriate purification strategy.
Common Impurities:
-
Isomeric Triisopropylbenzenes: The most common impurities are the other isomers of triisopropylbenzene: 1,3,5-triisopropylbenzene and 1,2,3-triisopropylbenzene. Their similar structures and boiling points present the primary purification challenge.
-
Under-alkylation Products (Diisopropylbenzenes): Diisopropylbenzene isomers (1,2-, 1,3-, and 1,4-diisopropylbenzene) can be present if the alkylation reaction does not go to completion.
-
Over-alkylation Products (Tetraisopropylbenzenes): Conversely, over-alkylation can lead to the formation of various tetraisopropylbenzene isomers.
-
Other Alkylated Benzenes: Depending on the purity of the starting materials, other alkylated benzene species may be present in trace amounts.
-
Residual Catalysts and Solvents: Trace amounts of the Lewis acid catalyst (e.g., AlCl₃) and reaction solvents may also be present.
A GC-MS analysis of a typical commercial batch can reveal the specific impurity profile you are dealing with.[3][4]
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the level of purity required, the available equipment, and the scale of the purification. The three primary methods are:
-
Fractional Vacuum Distillation: This is the most common and scalable method for separating compounds with different boiling points. Given the high boiling points of triisopropylbenzene isomers, distillation is performed under vacuum to prevent thermal degradation.
-
Low-Temperature Recrystallization: This technique can be effective if a solvent system can be found in which the desired 1,2,4-isomer has significantly lower solubility at low temperatures compared to its impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity on a smaller scale, preparative HPLC is a powerful technique that separates isomers based on their differential interactions with a stationary phase.[5][6][7]
Q3: Why is vacuum distillation necessary?
A3: this compound has a high boiling point at atmospheric pressure (approximately 232-236°C).[8] At these temperatures, there is a risk of thermal decomposition, which can introduce new impurities. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a safer temperature.[9]
Troubleshooting Guide: Fractional Vacuum Distillation
Fractional vacuum distillation is a powerful technique but requires careful attention to detail for successful separation of closely boiling isomers.
Q4: My distillation is not achieving good separation between the triisopropylbenzene isomers. What are the likely causes and solutions?
A4: Poor separation is a common issue and can stem from several factors.
Potential Causes & Solutions:
-
Insufficient Column Efficiency:
-
Explanation: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
-
Incorrect Reflux Ratio:
-
Explanation: The reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is critical. A low reflux ratio will result in poor separation, while a very high ratio will unnecessarily prolong the distillation.
-
Solution: Start with a high reflux ratio to allow the column to reach equilibrium. Once the temperature at the top of the column stabilizes, you can begin to slowly collect the distillate, maintaining a steady temperature.
-
-
Fluctuating Vacuum:
-
Explanation: A stable vacuum is essential for maintaining a constant boiling point. Fluctuations in pressure will cause the boiling points to change, leading to co-distillation of impurities.
-
Solution: Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease. Use a high-quality vacuum pump and a vacuum regulator to maintain a constant pressure.
-
-
Distillation Rate is Too High:
-
Explanation: Distilling too quickly does not allow for proper equilibrium to be established on each theoretical plate within the column.
-
Solution: Reduce the heating rate to slow down the distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.
-
Table 1: Boiling Points of this compound and Isomeric Impurities at Various Pressures
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) | Boiling Point at 1 mmHg (°C) |
| This compound | ~233-236 | ~110-112 | ~68-70 |
| 1,3,5-Triisopropylbenzene | ~232-236[8] | ~109-111 | ~67-69 |
| 1,2,3-Triisopropylbenzene | ~240-242 | ~115-117 | ~73-75 |
Note: These are approximate values and can vary with the accuracy of the pressure measurement.
Experimental Workflow: Fractional Vacuum Distillation
Caption: Purification Method Selection Logic.
Safety Precautions
-
Handling Aromatic Hydrocarbons: this compound is a combustible liquid and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10][11]* Vacuum Distillation: Always inspect glassware for cracks or defects before applying a vacuum. Use a safety shield around the distillation apparatus. Never heat a closed system. [12][13]* Flammable Solvents: When using flammable solvents for recrystallization or HPLC, ensure there are no ignition sources nearby.
References
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
-
PubChem. 1,3,5-Triisopropylbenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,3,5-tris(1-methylethyl)- (CAS 717-74-8). [Link]
- Journal of Research of the National Bureau of Standards. Boiling points of benzene, ethylene chloride, n-heptane, and 2,2,4-trimethylpentane over the range 660- to 860-mm pressure.
-
Georgia Institute of Technology Environmental Health & Safety. Distillations. [Link]
-
CPAchem. (2023, October 31). Safety data sheet. [Link]
-
Wang, Y., et al. (2021). Study on the alkylation of aromatic hydrocarbons and propylene. RSC Advances, 11(45), 28205-28212. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Welch Materials. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Cheméo. Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). [Link]
-
ResearchGate. (2015). Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties. [Link]
-
Safety Blog. (2025, June 11). Safety Precautions For Distillation. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]
-
Matmatch. (2025, December 22). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. [Link]
-
IChemE. Chemical reaction hazards of distillation processes. [Link]
-
ResearchGate. (2010, January 1). Friedel-Crafts Alkylation of Benzene with 1,2-Diphenyl-2-propanol, 1-Chloro-2,3-diphenyl- propane and 2-Methyl-1-phenyl-2-butanol. [Link]
-
U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
National Center for Biotechnology Information. (2024, May 30). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. [Link]
- Google Patents.
-
Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]
-
Wikipedia. 1,3,5-Triheptylbenzene. [Link]
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- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,2,4-Triisopropylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the preparation of polysubstituted benzenes is a foundational technique with wide-ranging applications in materials science and the development of novel therapeutics. Among these, 1,2,4-triisopropylbenzene serves as a key intermediate. However, its synthesis via Friedel-Crafts alkylation is often accompanied by the formation of isomeric impurities, most notably the thermodynamically more stable 1,3,5-triisopropylbenzene. This guide provides an in-depth, technically-focused comparison of the spectroscopic methods essential for the unambiguous validation of this compound, ensuring the integrity of subsequent research and development.
The Synthetic Challenge: Isomeric Purity in Friedel-Crafts Alkylation
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an isopropylating agent, such as isopropyl alcohol or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. The underlying mechanism involves the generation of an isopropyl carbocation (or a related electrophilic species) that then attacks the benzene ring in an electrophilic aromatic substitution reaction[3][4].
However, the directing effects of the alkyl groups and the potential for isomerization under the reaction conditions often lead to a mixture of products[5]. The initial isopropylation of benzene yields cumene. Subsequent alkylations are directed by the existing isopropyl group, which is ortho-, para-directing. This would favor the formation of 1,2- and 1,4-diisopropylbenzene. A third alkylation would then lead to 1,2,4- and 1,2,3-triisopropylbenzene, among other possibilities. Concurrently, the presence of a strong acid catalyst can facilitate isomerization to the more sterically favored and thermodynamically stable 1,3,5-triisopropylbenzene[5]. Consequently, rigorous purification and subsequent analytical validation are paramount.
A Comparative Approach to Spectroscopic Validation
The successful synthesis of this compound hinges on the ability to distinguish it from its isomers. This is where the power of modern spectroscopic techniques comes to the forefront. We will now delve into the expected spectroscopic signatures of this compound and compare them with those of its common alternative, 1,3,5-triisopropylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and symmetry of nuclei[6][7].
The ¹H NMR spectrum provides a clear distinction between the 1,2,4- and 1,3,5-isomers based on the symmetry of the aromatic protons.
-
This compound: Due to its lower symmetry, the aromatic region of the ¹H NMR spectrum is expected to be more complex, showing three distinct signals for the three aromatic protons. These protons will exhibit characteristic splitting patterns due to coupling with their neighbors.
-
1,3,5-Triisopropylbenzene: This highly symmetrical molecule will display a simple ¹H NMR spectrum in the aromatic region, with a single signal for the three equivalent aromatic protons[3].
The isopropyl groups in both isomers will show a characteristic septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). However, in the 1,2,4-isomer, the three isopropyl groups are chemically non-equivalent, which may lead to slight differences in their chemical shifts.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
The difference in symmetry is even more pronounced in the ¹³C NMR spectra.
-
This compound: With no plane of symmetry bisecting the aromatic ring in a way that renders carbons equivalent, all nine aromatic and aliphatic carbons are expected to be chemically distinct, resulting in nine signals in the broadband proton-decoupled ¹³C NMR spectrum[8].
-
1,3,5-Triisopropylbenzene: The high degree of symmetry in this molecule leads to a significantly simpler ¹³C NMR spectrum, with only four distinct signals: one for the three equivalent aromatic carbons bearing isopropyl groups, one for the three equivalent aromatic CH carbons, one for the three equivalent methine carbons of the isopropyl groups, and one for the six equivalent methyl carbons of the isopropyl groups[9].
Table 1: Comparison of Expected NMR Data for Triisopropylbenzene Isomers
| Spectroscopic Method | This compound (Expected) | 1,3,5-Triisopropylbenzene (Expected) |
| ¹H NMR | ||
| Aromatic Protons | 3 distinct signals with coupling | 1 singlet |
| Isopropyl CH | 3 septets (may overlap) | 1 septet |
| Isopropyl CH₃ | 3 doublets (may overlap) | 1 doublet |
| ¹³C NMR | ||
| Aromatic C | 6 signals | 2 signals |
| Isopropyl CH | 3 signals | 1 signal |
| Isopropyl CH₃ | 3 signals (may have fewer due to overlap) | 1 signal |
| Total ¹³C Signals | 9 | 4 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight of the synthesized product and can provide structural information through the analysis of fragmentation patterns[10].
For both 1,2,4- and 1,3,5-triisopropylbenzene, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular formula C₁₅H₂₄.
The fragmentation pattern of alkylbenzenes is often characterized by the loss of alkyl groups. A prominent peak is expected at m/z 189, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment should appear at m/z 161, resulting from the loss of a propyl group ([M-43]⁺), or more likely, the loss of an isopropyl radical followed by rearrangement. The base peak for both isomers is often the [M-15]⁺ ion[11][12]. While the primary fragmentation pathways are similar for both isomers, subtle differences in the relative intensities of the fragment ions may be observed, though these are generally not sufficient for unambiguous isomer identification without reference spectra.
Caption: Common fragmentation pathways for triisopropylbenzene in mass spectrometry.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule[13]. For both triisopropylbenzene isomers, the IR spectrum will show characteristic absorptions for C-H bonds in both aromatic and aliphatic environments.
-
Aromatic C-H stretch: A weak band will appear just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Stronger bands will be observed just below 3000 cm⁻¹ for the isopropyl groups.
-
C=C stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
The key distinguishing feature in the IR spectrum lies in the out-of-plane C-H bending region (690-900 cm⁻¹)[14]. The substitution pattern on the benzene ring influences the positions of these bands. For 1,2,4-trisubstituted benzenes, characteristic absorptions are expected in the 805-825 cm⁻¹ and 870-890 cm⁻¹ regions. In contrast, 1,3,5-trisubstituted benzenes typically show strong absorptions in the 690-710 cm⁻¹ and 835-880 cm⁻¹ ranges. The NIST WebBook provides a reference gas-phase IR spectrum for this compound that can be used for comparison[15].
Table 2: Summary of Key Spectroscopic Data for the Validation of this compound
| Spectroscopic Technique | Key Feature for this compound | Comparison with 1,3,5-Triisopropylbenzene |
| ¹H NMR | Complex aromatic region (3 signals) | Simple aromatic region (1 singlet) |
| ¹³C NMR | 9 distinct signals | 4 distinct signals |
| Mass Spectrometry | Molecular ion at m/z 204, [M-15]⁺ at m/z 189 | Same molecular ion and major fragments |
| IR Spectroscopy | Out-of-plane bending at ~805-825 cm⁻¹ and ~870-890 cm⁻¹ | Different out-of-plane bending pattern |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a representative example based on established Friedel-Crafts alkylation procedures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as carbon disulfide or excess benzene.
-
Addition of Reactants: Cool the flask in an ice bath. Slowly add a solution of isopropyl bromide or isopropyl alcohol in benzene to the stirred suspension of AlCl₃.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent by rotary evaporation.
Purification of this compound
The crude product will be a mixture of isomers.
-
Fractional Distillation: Carefully perform fractional distillation under reduced pressure to separate the triisopropylbenzene isomers from any remaining starting materials and di-substituted products.
-
Sulfonation (for enhanced purity): The different isomers exhibit different reactivities towards sulfonation. The more sterically hindered 1,3,5-isomer reacts more slowly. By treating the isomeric mixture with a sulfonating agent, the more reactive isomers can be converted to water-soluble sulfonic acids, allowing for the separation of the desired, less reactive isomer[5]. The sulfonated impurities can then be removed by extraction with an aqueous solution[5].
Conclusion
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution, where the formation of isomeric byproducts is a significant consideration. This guide has demonstrated that a multi-faceted spectroscopic approach is essential for the unambiguous validation of the desired product. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive tools for distinguishing between the 1,2,4- and 1,3,5-isomers due to their profound differences in molecular symmetry. By employing these techniques in a comparative manner, researchers can confidently verify the successful synthesis and purification of this compound, ensuring the quality and reliability of their subsequent scientific endeavors.
References
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.).
- Synthesis of triisopropylbenzene. (n.d.). PrepChem.com.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
- The Friedel-Crafts Reaction. (2014). UC Berkeley.
- Method of purifying 1,3,5-triisopropylbenzene. (n.d.).
- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. (n.d.). The Royal Society of Chemistry.
- 1,2,4-Tri-isopropylbenzene. (n.d.). NIST WebBook.
- 1,3,5-Triisopropylbenzene(717-74-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1,3,5-Triisopropylbenzene. (n.d.). PubChem.
- Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). (n.d.). Cheméo.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Process for the preparation of tri-isopropyl-benzene. (n.d.).
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
- Interpret
- Study on the synthesis of 1, 3, 5-triisopropylbenzene. (n.d.).
- One-step propylene purification from a quaternary mixture by a single physisorbent. (n.d.). PMC.
- 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. (n.d.).
- Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (n.d.). UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
- 13C NMR Spectroscopy. (n.d.).
- The Infrared Spectroscopy of Alkenes. (2016).
- 13 Carbon NMR. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- 15.7 Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax.
- Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). (n.d.). Doc Brown's Chemistry.
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comparative study of AlCl3 and other catalysts for triisopropylbenzene synthesis
This comparative study serves as a technical guide for researchers evaluating catalytic systems for the synthesis of 1,3,5-triisopropylbenzene (1,3,5-TIPB). It contrasts the traditional homogeneous Lewis acid catalyst (
Executive Summary
The synthesis of 1,3,5-TIPB via the Friedel-Crafts alkylation of benzene with propylene is a critical pathway for producing high-value antioxidant intermediates and phloroglucinol.
-
Aluminum Chloride (
): Remains the benchmark for raw activity and thermodynamic equilibration to the stable 1,3,5-isomer. However, it suffers from severe corrosion, moisture sensitivity, and complex waste disposal (“Red Oil” formation). -
Zeolite H-Beta: Emerges as the superior alternative for "green" synthesis. Its 12-ring pore structure offers unique shape selectivity that favors the bulky 1,3,5-TIPB isomer while suppressing heavier poly-alkylates, all within a regenerable fixed-bed system.
Part 1: Mechanistic & Performance Comparison
Mechanistic Pathways
The fundamental difference lies in the phase of the reaction and the nature of the active site.
-
AlCl3 (Homogeneous): Operates via a carbocation mechanism in the liquid phase. The strong Lewis acidity promotes rapid alkylation but also rapid transalkylation and isomerization, driving the mixture to the thermodynamic equilibrium (favoring 1,3,5-TIPB over 1,2,4-TIPB).
-
Zeolite H-Beta (Heterogeneous): Operates via Brønsted acid sites within the crystal lattice. The pore size (~6.6 Å) creates a "confinement effect." While 1,2,4-TIPB is kinetically favored initially, the steric constraints of the zeolite channels preferentially allow the diffusion of the symmetrical 1,3,5-TIPB, enhancing selectivity beyond simple thermodynamics.
Figure 1: Comparative reaction pathways. AlCl3 relies on thermodynamic equilibrium, while Zeolite Beta utilizes pore confinement for shape selectivity.
Performance Metrics Comparison
The following data summarizes typical performance characteristics reported in comparative literature [1][2].
| Feature | Aluminum Chloride ( | Zeolite H-Beta | Zeolite Y |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid | Heterogeneous Solid Acid |
| Reaction Temp | 50°C – 80°C | 160°C – 220°C | 150°C – 200°C |
| Conversion | > 98% (High Activity) | 90% – 95% | 85% – 90% |
| 1,3,5-Selectivity | High (Thermodynamic Control) | Very High (Shape Selective) | Moderate (Pore size too large) |
| Deactivation | Irreversible (Sludge formation) | Reversible (Coking) | Rapid (Coking) |
| Waste Stream | High (Acidic wastewater, salts) | Low (Water byproduct only) | Low |
| Process Mode | Batch / Semi-Batch | Continuous Fixed Bed | Continuous Fixed Bed |
Key Insight: While
Part 2: Experimental Protocols
Protocol A: Traditional Catalyzed Synthesis
Use this protocol for small-scale benchmarking where raw activity is prioritized over waste generation.
Safety Warning:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber), a thermometer, and a gas inlet tube.
-
Inerting: Purge the system with dry Nitrogen (
) for 15 minutes. -
Charging:
-
Add 78 g (1.0 mol) of dry Benzene.
-
Add 5.0 g (0.037 mol) of anhydrous
powder. -
Observation: The mixture may turn slightly yellow/orange.
-
-
Initiation:
-
Heat the mixture to 50°C.
-
Begin bubbling Propylene gas slowly into the liquid phase.
-
Critical Control: The reaction is exothermic.[1] Adjust Propylene flow to maintain temperature between 50–60°C. Do not exceed 70°C to prevent polymerization.
-
-
Completion: Continue Propylene addition until 3.0–3.5 molar equivalents have been absorbed (monitor via weight gain or GC sampling).
-
Quenching:
-
Cool to room temperature.[2]
-
Pour the reaction mass slowly onto 200 g of crushed ice/water mixture.
-
Separate the organic layer and wash 3x with 10% NaOH solution, then 3x with brine.
-
-
Purification: Dry over
and fractionally distill. Collect the fraction boiling at 235–240°C (atmospheric pressure).
Protocol B: Zeolite H-Beta Catalyzed Synthesis (Green Route)
Use this protocol for scale-up studies and sustainable process development.
-
Catalyst Preparation:
-
Use commercial Zeolite Beta (SiO2/Al2O3 ratio ~25).
-
Calcination: Heat catalyst at 550°C in air for 6 hours to activate acid sites.
-
-
Reactor Setup:
-
Use a stainless steel fixed-bed reactor (e.g., 1/2" OD tube).
-
Load 10 g of calcined Zeolite Beta pellets mixed with inert silicon carbide (SiC) to prevent hot spots.
-
-
Feed Preparation:
-
Prepare a premixed liquid feed of Benzene and Propylene (molar ratio 1:3 to 1:4) in a pressurized feed cylinder.
-
Note: Excess propylene is required to drive the reaction to the tri-alkylated stage.
-
-
Reaction Conditions:
-
Temperature: 180°C.
-
Pressure: 30 bar (to maintain liquid phase).
-
WHSV (Weight Hourly Space Velocity): 2.0
.
-
-
Execution:
-
Pressurize the reactor with
to 30 bar. -
Heat to 180°C.
-
Switch to liquid feed. Discard the first 2 hours of effluent (equilibration phase).
-
-
Collection: Collect steady-state product.
-
Regeneration (if needed): If conversion drops <85%, switch to air flow at 500°C for 12 hours to burn off coke.
Part 3: Reaction Workflow Visualization
The following diagram illustrates the operational logic for selecting the appropriate catalyst based on laboratory constraints.
Figure 2: Decision matrix and process flow for TIPB synthesis.
References
-
Perego, C., & Ingallina, P. (2002). "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today, 73(1-2), 3-22. Link
-
Corma, A. (1995). "Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions." Chemical Reviews, 95(3), 559–614. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Standard reference for Friedel-Crafts mechanistic details).
-
Li, Y., et al. (2008). "Synthesis of 1,3,5-triisopropylbenzene by alkylation of benzene and propylene using ionic liquids as catalyst." ResearchGate.[3][4] Link
-
Bellussi, G., et al. (1995). "Liquid-phase alkylation of benzene with light olefins catalyzed by beta zeolites." Journal of Catalysis, 157(1), 227-234. Link
Sources
A Comparative Guide to the Reactivity of 1,2,4- vs. 1,3,5-Triisopropylbenzene for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of available aromatic building blocks, polysubstituted benzenes offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 1,2,4-triisopropylbenzene and 1,3,5-triisopropylbenzene. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to leverage these compounds in their synthetic endeavors.
This comparison will delve into the electronic and steric factors governing their reactivity in key transformations, supported by available experimental data and detailed protocols.
Structural and Electronic Properties: A Tale of Symmetry and Steric Hindrance
The fundamental differences in the reactivity of 1,2,4- and 1,3,5-triisopropylbenzene stem from the distinct arrangement of the bulky isopropyl groups on the benzene ring.
1,3,5-Triisopropylbenzene , with its C₃ symmetrical substitution pattern, presents a unique steric environment. The three isopropyl groups effectively shield the three intervening aromatic protons, creating a highly hindered yet electronically enriched aromatic system. The isopropyl groups, being electron-donating through induction and hyperconjugation, activate the benzene ring towards electrophilic attack. However, the symmetrical placement means that all three available positions for substitution are electronically and sterically equivalent.
This compound , in contrast, is an unsymmetrical molecule. This asymmetry has significant consequences for its reactivity. The three isopropyl groups provide a cumulative activating effect on the ring. However, the positions available for electrophilic substitution (positions 3, 5, and 6) are not equivalent in terms of steric hindrance or electronic activation.
| Property | This compound | 1,3,5-Triisopropylbenzene |
| CAS Number | 948-32-3[1] | 717-74-8[2] |
| Molecular Weight | 204.36 g/mol | 204.35 g/mol [2] |
| Boiling Point | ~239-244 °C[1] | 232-236 °C[3] |
| Symmetry | Asymmetric | C₃ Symmetry |
| Key Structural Feature | Non-equivalent substitution sites | Sterically hindered and equivalent substitution sites |
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reactivity of the triisopropylbenzene isomers in these reactions is a delicate interplay between the activating effect of the alkyl groups and the steric hindrance they impose.
Nitration
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a classic EAS reaction.
For 1,3,5-triisopropylbenzene , nitration is expected to be sluggish due to the severe steric hindrance at the 2, 4, and 6 positions. While the ring is electronically activated, the bulky isopropyl groups impede the approach of the nitronium ion (NO₂⁺). When the reaction does occur, it yields a single mononitrated product, 1,3,5-triisopropyl-2-nitrobenzene.
In the case of This compound , the situation is more complex. The three isopropyl groups activate the ring, and there are three possible positions for nitration: C3, C5, and C6.
-
Position 5: This position is para to the C2 isopropyl group and ortho to the C4 isopropyl group. It is the most sterically accessible of the three.
-
Position 3: This position is ortho to both the C2 and C4 isopropyl groups, making it highly sterically hindered.
-
Position 6: This position is ortho to the C1 isopropyl group and meta to the C4 isopropyl group. It experiences moderate steric hindrance.
Based on a balance of electronic activation and steric hindrance, the major product of mononitration of this compound is expected to be substitution at the C5 position.
Experimental Protocol: General Procedure for Nitration of Triisopropylbenzenes
This protocol is a general guideline and may require optimization for each isomer.
Materials:
-
Triisopropylbenzene isomer (1,2,4- or 1,3,5-)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the triisopropylbenzene isomer to the cold sulfuric acid with vigorous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of the triisopropylbenzene isomer, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Caption: General workflow for the nitration of triisopropylbenzene isomers.
Halogenation
Halogenation, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), follows similar principles to nitration.
For 1,3,5-triisopropylbenzene , the steric hindrance is again a major factor. However, due to the larger size of the bromine atom compared to the nitro group, the reaction is expected to be even more challenging. The product, if formed, would be 1-bromo-2,4,6-triisopropylbenzene.
For This compound , the regioselectivity of bromination will be governed by the same electronic and steric arguments as in nitration, with the C5 position being the most likely site of substitution.
Friedel-Crafts Acylation
Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring, is highly sensitive to steric hindrance.
The reaction with 1,3,5-triisopropylbenzene is particularly difficult. The bulky acylium ion electrophile faces significant steric repulsion from the flanking isopropyl groups. However, under forcing conditions, it is possible to synthesize compounds like 2,4,6-triisopropylacetophenone.
This compound is more amenable to Friedel-Crafts acylation. The C5 position offers a relatively accessible site for the acyl group to attack, leading to the formation of 2,5-diisopropyl-4-isopropylacetophenone.
Experimental Protocol: Friedel-Crafts Acylation of this compound with Propionyl Chloride
Materials:
-
This compound
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-cold hydrochloric acid (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath.
-
Slowly add propionyl chloride to the stirred suspension.
-
After the formation of the acylium ion complex, add a solution of this compound in anhydrous dichloromethane dropwise via the addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by vacuum distillation or column chromatography.
Caption: Mechanism of Friedel-Crafts acylation on an aromatic ring.
Reactivity in Metalation Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This reaction typically involves the use of a strong organolithium base, such as n-butyllithium, and is directed by a coordinating functional group. In the absence of a strong directing group, the acidity of the aromatic protons and steric factors determine the site of metalation.
For 1,3,5-triisopropylbenzene , all three aromatic protons are equivalent. However, their acidity is low, and the steric hindrance is immense. Lithiation of 1,3,5-triisopropylbenzene with n-butyllithium is therefore a challenging reaction that often requires harsh conditions (e.g., prolonged reaction times, use of a co-solvent like TMEDA). If successful, it provides a route to symmetrically substituted derivatives.
This compound offers more possibilities for regioselective metalation. The acidity of the remaining aromatic protons is influenced by the inductive effects of the isopropyl groups. The proton at the C3 position, being flanked by two isopropyl groups, is the most sterically hindered but also potentially the most acidic due to the cumulative inductive effect. The proton at C5 is less hindered. The outcome of lithiation will depend on the interplay of these factors and the reaction conditions. It is plausible that lithiation could occur at the C5 position due to a balance of accessibility and acidity.
Summary of Reactivity Comparison
| Reaction | This compound | 1,3,5-Triisopropylbenzene | Key Differentiating Factor |
| Electrophilic Aromatic Substitution | More reactive at the less hindered C5 position. Produces a mixture of regioisomers. | Less reactive due to high steric hindrance at all available positions. Yields a single product. | Steric hindrance and symmetry. |
| Nitration | Preferential substitution at the C5 position. | Difficult to nitrate; yields the 2-nitro derivative. | Steric accessibility for the nitronium ion. |
| Halogenation | Regioselectivity favors the C5 position. | Very low reactivity due to steric bulk of the halogen and substrate. | Steric hindrance. |
| Friedel-Crafts Acylation | Acylation is possible, primarily at the C5 position. | Extremely difficult due to the bulky acylium ion and hindered substrate. | Severe steric hindrance. |
| Metalation (Lithiation) | Regioselectivity is complex, influenced by both steric and electronic factors. | Difficult to lithiate due to steric hindrance and low proton acidity. | Steric hindrance and proton acidity. |
Conclusion: Strategic Selection for Synthesis
The choice between 1,2,4- and 1,3,5-triisopropylbenzene as a starting material should be guided by the desired substitution pattern and the intended synthetic transformations.
-
1,3,5-Triisopropylbenzene is the substrate of choice when a single, symmetrically substituted product is desired and the reaction can overcome the significant steric barriers. Its derivatives are often used as bulky ligands or building blocks for materials with specific spatial requirements.[4]
-
This compound offers a platform for accessing a wider range of regioisomers. Its lower symmetry allows for selective functionalization, particularly at the less hindered C5 position, making it a valuable intermediate for the synthesis of complex, unsymmetrically substituted aromatic compounds.
By carefully considering the principles of electronic activation, steric hindrance, and the specific demands of the target molecule, researchers can strategically employ these triisopropylbenzene isomers to achieve their synthetic goals with greater precision and efficiency.
References
-
NIST. 1,2,4-Tri-isopropylbenzene. NIST Chemistry WebBook. [Link]
-
PubChem. 1,3,5-Triisopropylbenzene. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Synthesis of 1,2,4-Triisopropylbenzene: An Examination of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2,4-Triisopropylbenzene
This compound (1,2,4-TIPB) is a polysubstituted aromatic hydrocarbon with growing importance in various fields of chemical synthesis. Its unique substitution pattern and steric bulk make it a valuable building block in the development of specialized polymers, functional materials, and as a ligand in organometallic chemistry. In the pharmaceutical industry, derivatives of 1,2,4-TIPB can serve as intermediates in the synthesis of complex molecules with potential therapeutic applications. The efficient synthesis of this specific isomer, however, presents a challenge due to the concurrent formation of other isomers, primarily the thermodynamically more stable 1,3,5-triisopropylbenzene. This guide provides a comparative analysis of common synthetic routes to 1,2,4-TIPB, with a focus on reported yields and the underlying chemical principles that govern product distribution.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of benzene or its isopropylated derivatives with an isopropylating agent, such as propylene or isopropyl alcohol. The choice of catalyst and reaction conditions plays a pivotal role in determining the isomeric distribution and overall yield of the desired product. Here, we compare two primary catalytic systems: traditional Lewis acids and ionic liquids. A third approach, the alkylation of diisopropylbenzene, is also considered as a potential route.
Data Summary: Synthesis Yields of this compound
| Synthetic Method | Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (bar) | 1,2,4-TIPB Yield (%) | Key Byproducts | Reference |
| Friedel-Crafts Alkylation | Cumene | Propene | Aluminum Chloride (AlCl₃) | 0 | Atmospheric | 11.2 | 1,3,5-Triisopropylbenzene (12.7%), Diisopropylbenzenes, Cumene | [1] |
| Friedel-Crafts Alkylation | Benzene | Propylene | Ionic Liquid (2AlCl₃/Et₃NHCl) | 50 | Not Specified | Not explicitly quantified, but present in the product mixture. | 1,3,5-Triisopropylbenzene (predominant), Diisopropylbenzenes, Cumene | [2] |
| Friedel-Crafts Alkylation | Benzene | Propylene | Aluminum Chloride (AlCl₃) | Not Specified | Not Specified | Minor product | 1,3,5-Triisopropylbenzene (predominant), Diisopropylbenzenes, Cumene | [3] |
Note: The yield of 1,2,4-TIPB can be highly dependent on the specific reaction conditions and the ratio of reactants. The data presented here is based on available literature and serves as a comparative benchmark.
Causality Behind Experimental Choices and Yield Outcomes
The formation of different triisopropylbenzene isomers is a consequence of the principles of electrophilic aromatic substitution and carbocation chemistry. The isopropyl group is an ortho-, para-directing and activating group. However, under the strongly acidic conditions of Friedel-Crafts alkylation, isomerization of the products can occur, often favoring the thermodynamically most stable isomer, 1,3,5-triisopropylbenzene, where the bulky isopropyl groups are maximally separated.
Method 1: Classical Friedel-Crafts Alkylation with Aluminum Chloride
The use of strong Lewis acids like aluminum chloride is a conventional approach for Friedel-Crafts reactions.[4] The reaction proceeds through the formation of an isopropyl carbocation from propylene, which then attacks the aromatic ring. When starting with cumene, the initial isopropylation can occur at the ortho or para positions. Subsequent alkylation and isomerization lead to a mixture of triisopropylbenzenes. The relatively low temperature (0 °C) in the cited example may help to kinetically favor the formation of the 1,2,4-isomer to some extent before thermodynamic equilibrium is fully established.[1]
Method 2: Ionic Liquid Catalysis
Ionic liquids, such as those based on chloroaluminates, have emerged as promising alternative catalysts for Friedel-Crafts alkylations.[2] They can act as both the catalyst and the solvent, offering potential advantages in terms of catalyst recycling and product separation. The specific composition of the ionic liquid can influence the acidity and steric environment of the catalytic species, thereby affecting the isomer distribution of the products. While specific yields for 1,2,4-TIPB are not always reported, the use of ionic liquids offers a tunable system that could potentially be optimized to favor the desired isomer.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Cumene
Based on the principles described in DE1247286B. [1]
Materials:
-
Cumene
-
Propylene gas
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Water
-
Sodium carbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask equipped with a gas inlet tube, magnetic stirrer, and a cooling bath.
-
Gas flow meter
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 2 moles of cumene and cool the flask to 0 °C using an ice bath.
-
While stirring, slowly add 2.6 mole percent of anhydrous aluminum chloride to the cooled cumene.
-
Bubble 1 mole of propylene gas through the mixture over a period of 25 minutes, maintaining the temperature at 0 °C.
-
After the addition of propylene is complete, continue stirring for a short period to ensure complete reaction.
-
Carefully quench the reaction by slowly adding ice-water to the flask to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.
-
Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
The resulting crude product mixture, containing this compound, can be analyzed by gas chromatography to determine the product distribution. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis of Triisopropylbenzene Isomers using an Ionic Liquid Catalyst
Adapted from the conditions described in the study on the synthesis of 1,3,5-triisopropylbenzene. [2]
Materials:
-
Benzene
-
Propylene gas
-
Ionic Liquid (2AlCl₃/Et₃NHCl)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control.
-
Gas flow controller
-
Quenching solution (e.g., water or a dilute acid)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare the ionic liquid catalyst, 2AlCl₃/Et₃NHCl, according to established literature procedures.
-
In a suitable reaction vessel, place the ionic liquid catalyst. The volume ratio of the ionic liquid to benzene should be approximately 0.1.
-
Add benzene to the reaction vessel.
-
Heat the mixture to 50 °C with stirring.
-
Introduce propylene gas into the reaction mixture at a controlled flow rate of 3.50 mL/s.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a suitable quenching solution.
-
Extract the organic products from the mixture using an appropriate solvent.
-
Wash the organic extract with water and then a brine solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product mixture containing this compound and other isomers.
-
The product can be further purified and the isomers separated by fractional distillation.
Visualization of Synthetic Pathways
Friedel-Crafts Alkylation Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship in Isomer Formation
Caption: Isomer formation pathway in the synthesis of triisopropylbenzenes.
Conclusion and Future Outlook
The synthesis of this compound is intrinsically linked to the production of its isomers, with the thermodynamically favored 1,3,5-isomer often being the major product. Traditional Friedel-Crafts alkylation using aluminum chloride provides a direct route to a mixture of triisopropylbenzenes containing the 1,2,4-isomer. The use of ionic liquids presents a more modern approach with potential for improved selectivity and catalyst reusability, although more quantitative data on the yield of 1,2,4-TIPB is needed.
Future research in this area should focus on the development of shape-selective catalysts, such as zeolites, that can sterically hinder the formation of the 1,3,5-isomer and favor the production of this compound. Additionally, a detailed investigation into the alkylation of specific diisopropylbenzene isomers could offer a more direct and higher-yielding pathway to the desired product. The optimization of reaction conditions, including temperature, pressure, and reactant ratios, for both existing and novel catalytic systems will be crucial for the cost-effective and selective synthesis of this compound for its diverse applications.
References
-
Study on the synthesis of 1, 3, 5-triisopropylbenzene. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis of triisopropylbenzene. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]
- Process for synthesizing diisopropylbenzene. (n.d.). Google Patents.
-
Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. (n.d.). ejaet.com. Retrieved February 8, 2024, from [Link]
-
Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. (n.d.). SciELO. Retrieved February 8, 2024, from [Link]
-
cumene production, benzene alkylation, UOP process - Rest-of-World - p-diisopropylbenzene, crude | ecoQuery. (n.d.). Ecoinvent. Retrieved February 8, 2024, from [Link]
-
ALKYLATION OF BENZENE TO CUMENE OVER MOR ZEOLITE CATALYSTS. (n.d.). Revue Roumaine de Chimie. Retrieved February 8, 2024, from [Link]
-
Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]
-
The Friedel-Crafts Alkylation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
cumene production, benzene alkylation, UOP process - Rest-of-World - ecoQuery. (n.d.). Ecoinvent. Retrieved February 8, 2024, from [Link]
-
Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. (n.d.). SciELO. Retrieved February 8, 2024, from [Link]
- Process for the alkylation of cumene or benzene with propene via aluminum chloride. (n.d.). Google Patents.
Sources
- 1. DE2703445A1 - Catalytic alkylation of benzene to cumene using propylene - using Friedel-Crafts catalysts and partial effluent recycle - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. WO2002088052A1 - Production of diisopropylbenzene - Google Patents [patents.google.com]
performance of 1,2,4-Triisopropylbenzene as a solvent compared to other aromatic hydrocarbons
Performance Guide: 1,2,4-Triisopropylbenzene (1,2,4-TIPB) as a High-Temperature Solvent
Executive Summary
This compound (1,2,4-TIPB) is a specialized, high-boiling aromatic hydrocarbon solvent utilized primarily in high-temperature synthesis, polymerization processes, and industrial wash oil applications.[1] Unlike its more symmetrical isomer (1,3,5-Triisopropylbenzene), 1,2,4-TIPB offers a unique combination of asymmetric steric bulk and a non-zero dipole moment , providing distinct solvation characteristics for polarizable transition states that purely non-polar solvents (like 1,3,5-TIPB or Decalin) may not stabilize as effectively.[1]
Its defining performance metric is its wide liquid range and thermal stability up to ~240°C , making it a superior alternative to Toluene, Xylenes, and Mesitylene for reactions requiring extended reflux at elevated temperatures without the use of pressurized vessels.[1]
Physicochemical Performance Profile
The following table contrasts 1,2,4-TIPB with standard aromatic solvents. Note the significant jump in boiling point, which is the primary driver for its selection.[1]
Table 1: Comparative Properties of Aromatic Solvents
| Property | This compound | 1,3,5-Triisopropylbenzene | Mesitylene | Toluene |
| CAS Number | 948-32-3 | 717-74-8 | 108-67-8 | 108-88-3 |
| Boiling Point (°C) | 239 – 244 | 235 – 236 | 164.7 | 110.6 |
| Melting Point (°C) | < -50 (Liquid) | -7 | -44.8 | -95 |
| Density (g/mL) | 0.86 | 0.854 | 0.864 | 0.867 |
| Flash Point (°C) | ~96 - 100 | 96 | 50 | 4 |
| Dipole Moment (D) | ~0.4 - 0.6 (Est.)[1] | 0.00 (Symmetric) | 0.05 | 0.36 |
| Steric Character | Asymmetric / Crowded | Symmetric / Balanced | Moderate | Low |
| Primary Utility | High-Temp / Solubilizer | Inert Spacer / Standard | Mid-Temp | General Purpose |
Technical Insight: The non-zero dipole moment of 1,2,4-TIPB (due to the asymmetric 1,2,4 substitution) allows it to solubilize slightly more polar intermediates at high temperatures compared to the strictly non-polar 1,3,5-isomer.[1]
Detailed Performance Analysis
A. Thermal Stability & Operating Window
1,2,4-TIPB excels in the 200°C – 240°C window.[1] Standard solvents like Toluene or Xylene require high-pressure autoclaves to reach these temperatures.[1] 1,2,4-TIPB allows researchers to perform these reactions at atmospheric pressure , facilitating:
-
Water removal: Dean-Stark traps work efficiently to remove water azeotropically (though TIPB forms azeotropes, its high BP drives water off rapidly).[1]
-
Gas evolution: Open systems allow for the easy escape of gaseous byproducts (e.g., HCl, N2) which might inhibit equilibrium in a closed pressure vessel.[1]
B. Steric Hindrance & Chemical Inertness
The isopropyl groups at positions 1, 2, and 4 create a "protective shell" around the benzene ring.[1]
-
Electrophilic Substitution: The ring is electron-rich but sterically crowded.[1] While not as inert as 1,3,5-TIPB (which is thermodynamically the "deep well"), 1,2,4-TIPB is sufficiently hindered to resist side reactions in most nucleophilic substitutions or metal-catalyzed couplings.[1]
-
Non-Participating Solvent: In radical polymerizations, the benzylic hydrogens are susceptible to abstraction, but the steric bulk reduces the rate of chain transfer compared to Cumene (Isopropylbenzene).[1]
C. Solvency & "Wash Oil" Capabilities
In industrial settings, 1,2,4-TIPB is often a key component of "wash oils" used to clean compressor fouling.[1][2] Its high boiling point and lipophilicity allow it to:
-
Penetrate hard polymer matrices (fouling).[1]
-
Remain liquid on hot surfaces where lighter solvents would flash off.[1]
-
Dissolve high-molecular-weight oligomers.
Experimental Protocol: High-Temperature Amidation
Context: Synthesis of sterically hindered amides often requires high thermal energy to overcome the activation barrier.[1] Using 1,2,4-TIPB allows this to proceed at 220°C under ambient pressure.[1]
Protocol: Thermal Condensation in 1,2,4-TIPB
-
Setup:
-
Reagents:
-
Procedure:
-
Charge: Add solid reagents to the flask, followed by 1,2,4-TIPB.
-
Purge: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical at high temps to prevent solvent oxidation).[1]
-
Ramp: Heat the oil bath to 230°C . The internal temperature will stabilize near the boiling point of the mixture (~220-225°C).[1]
-
Reaction: Stir vigorously. The high boiling point ensures the solvent remains in the liquid phase while the reaction water flashes off or is collected in the trap.
-
Monitoring: Monitor via TLC or HPLC. Aliquots can be taken directly; the high BP solvent will not evaporate on the TLC plate, so a drying step (high vacuum or heat gun) is required before elution.[1]
-
-
Workup (The "Anti-Solvent" Crash):
-
Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a non-polar, low-boiling solvent (e.g., Hexane or Pentane, 50 mL).
-
Precipitation: If the product is polar, it will often crystallize out upon hexane addition.[1]
-
Filtration: Filter the solid.[1] The 1,2,4-TIPB remains in the hexane mother liquor.[1]
-
Alternative: If product is soluble in hexane, load the mixture directly onto a silica gel column.[1] Elute with Hexane first to flush out the 1,2,4-TIPB, then increase polarity to elute the product.[1]
-
Decision Logic & Workflow Visualization
The following diagrams illustrate when to select 1,2,4-TIPB and the workflow for its use.
Diagram 1: Solvent Selection Logic
Caption: Logic flow for selecting 1,2,4-TIPB based on thermal requirements and solvation needs.
Diagram 2: High-Temperature Synthesis Workflow
Caption: Step-by-step workflow for utilizing 1,2,4-TIPB in thermal condensation reactions.
Safety & Toxicology (E-E-A-T)
While 1,2,4-TIPB is less volatile than benzene or toluene, it presents specific hazards that must be managed.[1]
-
Aspiration Hazard: Like all low-viscosity hydrocarbons, if swallowed, it can enter the airways and cause fatal chemical pneumonitis.[1]
-
Skin Irritation: Prolonged exposure dissolves skin oils, leading to irritation and dermatitis.[1]
-
Aquatic Toxicity: Classified as chronically toxic to aquatic life (Category 4).[1][3] Do not dispose of down drains.[1]
-
Handling: Use nitrile gloves.[1] Due to the high temperatures involved in its application (>200°C), thermal burns are a significant secondary risk.[1]
References
-
National Institute of Standards and Technology (NIST) . This compound Properties. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]
-
PubChem . Compound Summary: this compound.[1][2][3][5][6][7][8] National Library of Medicine.[1] Available at: [Link][1]
-
Cheméo . Chemical Properties of 1,2,4-Tri-isopropylbenzene. Available at: [Link][1]
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- 5. Wash oil for use as an antifouling agent in gas compressors | TREA [trea.com]
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A Comparative Guide to Confirming the Structure of 1,2,4-Triisopropylbenzene Derivatives
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel and known compounds is the bedrock of reliable science. In the realm of substituted aromatics, seemingly subtle differences in substituent placement can lead to vastly different chemical properties and biological activities. 1,2,4-Triisopropylbenzene and its derivatives, valued for their unique steric profiles in catalysis and materials science, present a classic challenge: distinguishing them from their 1,2,3- and 1,3,5-isomers.
This guide provides an in-depth, technically-grounded framework for the definitive structural elucidation of this compound derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our claims in authoritative data.
The Fundamental Challenge: Isomeric Differentiation
The primary difficulty lies in distinguishing the three possible triisopropylbenzene isomers. Their identical molecular formula (C₁₅H₂₄) and weight (204.35 g/mol ) make them indistinguishable by low-resolution mass spectrometry alone.[1][2][3] The key to their differentiation lies in molecular symmetry, which is most powerfully probed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: NMR Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most definitive and information-rich method for identifying aromatic substitution patterns. By analyzing the chemical shifts, splitting patterns, and correlations of both proton (¹H) and carbon-13 (¹³C) nuclei, a complete and unambiguous picture of the molecular structure can be assembled.
¹³C NMR: A Rapid Screen for Symmetry
Expert Insight: The most efficient starting point for differentiating the isomers is often a proton-decoupled ¹³C NMR spectrum. The number of unique signals in the aromatic region (typically δ 110-160 ppm) directly reflects the symmetry of the benzene ring.[4]
-
1,3,5-Triisopropylbenzene (High Symmetry): Due to a C₃ rotational axis, all three substituted carbons are equivalent, and all three unsubstituted carbons are equivalent. This results in only two signals in the aromatic region.
-
1,2,3-Triisopropylbenzene (Medium Symmetry): A plane of symmetry renders carbons 1 and 3 equivalent, and carbons 4 and 6 equivalent. This results in four distinct aromatic signals.
-
This compound (No Symmetry): All six carbons in the aromatic ring are chemically non-equivalent. This leads to six unique signals, providing a clear diagnostic signature.[4]
| Isomer | Symmetry Element(s) | Expected Aromatic ¹³C Signals | Expected Aliphatic ¹³C Signals |
| 1,3,5- | C₃ axis, σᵥ planes | 2 | 2 (1 CH, 1 CH₃) |
| 1,2,3- | σᵥ plane | 4 | 4 (2 CH, 2 CH₃) |
| 1,2,4- | None | 6 | 6 (3 CH, 3 CH₃) |
A comparative table of expected ¹³C NMR signals for triisopropylbenzene isomers.
¹H NMR: Decoding the Splitting Patterns
While ¹³C NMR provides a rapid count of unique environments, ¹H NMR reveals the spatial relationships between protons on the aromatic ring through spin-spin coupling.[5] The pattern observed in the aromatic region (typically δ 6.8-7.5 ppm) is highly diagnostic.
-
1,3,5-Triisopropylbenzene: The three equivalent aromatic protons do not couple with each other, resulting in a simple singlet .[6]
-
1,2,3-Triisopropylbenzene: The aromatic protons form an A₂B system, which typically appears as a triplet and a doublet (or more complex variations depending on the magnetic field strength).
-
This compound: The three adjacent aromatic protons are all non-equivalent and couple with each other, creating a complex ABC spin system .[7][8] This pattern, often appearing as a combination of doublets and a doublet of doublets, is a hallmark of this substitution pattern.[9]
Trustworthiness Check: The integration of the aromatic signals in the ¹H NMR spectrum must correspond to the number of protons on the ring. For a triisopropylbenzene derivative, the total integration of the aromatic region should be 3H.
2D NMR: The Definitive Connectivity Map
For complex derivatives or when 1D spectra are ambiguous, two-dimensional (2D) NMR experiments are essential for building a self-validating structural hypothesis.[10][11]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[12] This is crucial for definitively assigning which proton is bonded to which carbon, confirming the initial assignments from 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away. By observing the correlation from an isopropyl methine proton (the 'CH' of the C₃H₇ group) to the aromatic carbons, one can "walk" around the ring and unambiguously establish the 1,2,4-substitution pattern. For instance, the methine proton at position 1 should show HMBC correlations to aromatic carbons 2 and 6.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. In the aromatic region of a 1,2,4-isomer, COSY will show a cross-peak between the proton at C-5 and the proton at C-6, and between the proton at C-5 and the proton at C-3, confirming their adjacency.
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// Nodes Sample [label="Unknown Isomer", fillcolor="#FBBC05"]; C13_NMR [label="Acquire ¹³C NMR Spectrum", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count_Signals [label="Count Aromatic Signals"]; Six_Signals [label="6 Signals?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Four_Signals [label="4 Signals?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_Signals [label="2 Signals?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomer_124 [label="Hypothesis: 1,2,4-Isomer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer_123 [label="Hypothesis: 1,2,3-Isomer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomer_135 [label="Hypothesis: 1,3,5-Isomer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1_NMR [label="Acquire ¹H NMR Spectrum", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMBC_NMR [label="Acquire 2D HMBC Spectrum", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm_Connectivity [label="Confirm C-H Connectivity\n(Isopropyl to Aromatic Ring)"]; Final_Structure [label="Structure Confirmed:\nthis compound Derivative", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reevaluate [label="Re-evaluate Data or\nConsider Alternative Structure", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> C13_NMR; C13_NMR -> Count_Signals; Count_Signals -> Six_Signals; Six_Signals -> Isomer_124 [label="Yes"]; Six_Signals -> Four_Signals [label="No"]; Four_Signals -> Isomer_123 [label="Yes"]; Four_Signals -> Two_Signals [label="No"]; Two_Signals -> Isomer_135 [label="Yes"]; Two_Signals -> Reevaluate [label="No"]; Isomer_124 -> H1_NMR; H1_NMR -> HMBC_NMR; HMBC_NMR -> Confirm_Connectivity; Confirm_Connectivity -> Final_Structure [label="Correlations Match"]; Confirm_Connectivity -> Reevaluate [label="Correlations Mismatch"]; } A logical workflow for NMR-based structural confirmation of triisopropylbenzene isomers.
Section 2: Supporting Analytical Techniques
While NMR provides the core structural framework, other techniques are vital for confirming molecular formula and, when necessary, providing absolute structural proof.
Mass Spectrometry (MS)
Expert Insight: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. It provides a highly accurate mass measurement, which can distinguish the target compound from impurities or byproducts with different chemical formulas.
The fragmentation pattern in electron ionization (EI) mass spectrometry can also offer clues. Alkylbenzenes typically show fragmentation at the benzylic carbon.[13] For triisopropylbenzene, a prominent peak is often observed at m/z 189, corresponding to the loss of a methyl group ([M-15]⁺), and another at m/z 161, corresponding to the loss of a propyl group ([M-43]⁺).[1][14] While these fragments confirm the presence of isopropyl groups, they are generally not sufficient to differentiate the isomers from one another.[13]
X-ray Crystallography
Authoritative Grounding: Single-crystal X-ray diffraction is the "gold standard" for molecular structure determination.[15] It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles. For chiral derivatives, it can also be used to determine the absolute configuration.[15][16]
Causality Behind Experimental Choice: This technique is pursued when NMR data remains ambiguous, when the absolute stereochemistry of a chiral derivative must be confirmed for pharmacological or regulatory purposes, or for final validation in high-impact publications. The primary prerequisite, which can be a significant hurdle, is the ability to grow a high-quality single crystal of the compound.[15][17]
Section 3: Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific compound and available equipment.
Protocol 3.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the quaternary (substituted) aromatic carbons.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Calibrate the chemical shift scale to the residual solvent peak. Integrate all signals.
-
2D NMR Acquisition (if required): Based on 1D data, acquire gCOSY, gHSQC, and gHMBC spectra. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz to clearly resolve the key correlations between the isopropyl methine protons and the aromatic carbons.
Protocol 3.2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Data Processing: Compare the measured accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) to the theoretical mass calculated for the C₁₅H₂₄ formula. The mass error should be less than 5 ppm.
Conclusion
The structural confirmation of this compound derivatives is a process of logical deduction built upon a foundation of high-quality analytical data. A systematic approach, beginning with the diagnostic power of ¹³C NMR to assess molecular symmetry, followed by the detailed connectivity information from ¹H and 2D NMR, provides a robust and self-validating pathway to an unambiguous assignment. Mass spectrometry serves as an essential confirmation of the molecular formula, while X-ray crystallography stands as the ultimate arbiter for absolute proof. By employing this multi-technique, evidence-based workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular architecture.
References
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PubChem. (n.d.). 1,3,5-Triisopropylbenzene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved February 5, 2026, from [Link]
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The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
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TMP Chem. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2017). Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Triisopropylbenzene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.7: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved February 5, 2026, from [Link]
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NIST. (n.d.). 1,2,4-Tri-isopropylbenzene IR Spectrum. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). A fragment of mass-chromatogram of alkylbenzenes of normal structure.... Retrieved February 5, 2026, from [Link]
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved February 5, 2026, from [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved February 5, 2026, from [Link]
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A Comparative Guide to the Synthesis of 1,2,4-Triisopropylbenzene for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of benchmark methodologies for the production of 1,2,4-triisopropylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern product distribution and yield. We will delve into the nuances of catalyst selection, reaction control, and purification strategies, offering a comprehensive view to inform your synthetic choices.
Introduction: The Synthetic Challenge of Regioisomeric Control
The production of triisopropylbenzene isomers through the Friedel-Crafts alkylation of benzene with propylene or an isopropyl alcohol precursor presents a classic challenge in electrophilic aromatic substitution: controlling the regioselectivity. The three primary isomers—1,3,5- (symmetric), 1,2,4- (asymmetric), and 1,2,3- (vicinal)—are often formed as a mixture. While the thermodynamically most stable 1,3,5-isomer is frequently the major product, achieving a high yield of the 1,2,4-isomer requires a carefully orchestrated synthetic strategy. This guide will compare the primary methods for synthesizing this compound, focusing on the direct alkylation of benzene and the isomerization of other triisopropylbenzene isomers.
Comparative Analysis of Synthesis Methodologies
The two principal strategies for producing this compound are direct Friedel-Crafts alkylation and the isomerization of a pre-existing mixture of triisopropylbenzene isomers. The choice between these methods depends on the desired purity, scale, and available starting materials.
Direct Friedel-Crafts Alkylation of Benzene
The most direct route to triisopropylbenzenes is the Friedel-Crafts alkylation of benzene using an isopropylating agent such as propylene or isopropyl alcohol, catalyzed by a Lewis acid or a solid acid catalyst.[1][2]
The distribution of the 1,2,4- and 1,3,5-isomers is governed by the principles of kinetic versus thermodynamic control.[3]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. The initial isopropylation of benzene to cumene, followed by a second isopropylation, leads to a mixture of diisopropylbenzenes. The subsequent third isopropylation is sterically influenced, with the 1,2,4-isomer often being a significant component of the kinetically favored product mixture.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. This allows for the reversible isomerization of the initially formed products to the most stable isomer. Due to the steric repulsion of the bulky isopropyl groups, the 1,3,5-isomer is the most thermodynamically stable, and its formation is favored under these conditions.[4]
Therefore, to maximize the yield of this compound via direct alkylation, conditions that favor kinetic control are paramount.
The choice of catalyst is critical in directing the selectivity of the alkylation reaction.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | Aluminum Chloride (AlCl₃) | High activity, readily available.[1] | Can lead to over-alkylation and isomerization to the 1,3,5-isomer, corrosive, difficult to separate from the product. |
| Zeolites | H-Y, Beta, ZSM-12, SAPO-5 | Shape selectivity can influence isomer distribution, reusable, less corrosive, environmentally benign.[2][5] | Can be prone to deactivation, may require higher temperatures and pressures. |
| Ionic Liquids | 2AlCl₃/Et₃NHCl | Can be tuned for specific selectivities, potentially recyclable.[3] | Can be expensive, may require specialized handling. |
| Superacids | Triflic Acid (CF₃SO₃H) | Extremely high acidity, can promote alkylation and isomerization at low temperatures.[6] | Corrosive, can be expensive. |
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Generalized workflow for the Friedel-Crafts alkylation of benzene to produce triisopropylbenzene isomers.
Isomerization of Triisopropylbenzene Mixtures
An alternative approach to obtaining this compound is the isomerization of a mixture of isomers, which is often the crude product of a direct alkylation reaction. This is particularly useful if the thermodynamically favored 1,3,5-isomer is the major component of the starting mixture.
Isomerization reactions are typically catalyzed by strong acids and operate under conditions that allow for the equilibration of the isomers. To enrich the mixture in the 1,2,4-isomer, the reaction conditions need to be carefully controlled to shift the equilibrium away from the highly stable 1,3,5-isomer. This can sometimes be achieved by operating at lower temperatures where the kinetic product is favored, although this can also slow down the rate of isomerization. The use of shape-selective catalysts like certain zeolites can also potentially favor the formation of the less bulky 1,2,4-isomer.
Strong acid catalysts are required to facilitate the 1,2-hydride shifts that lead to isomerization.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Superacids | Triflic Acid (CF₃SO₃H), Perfluorinated Resinsulfonic Acids (e.g., Nafion-H) | High catalytic activity for isomerization and transalkylation.[6][7] | Corrosive, can be expensive. |
| Zeolites | Shape-selective zeolites | Potential to favor the formation of the 1,2,4-isomer due to pore size constraints, reusable. | May require higher temperatures, potential for side reactions like cracking. |
| Lewis Acids | Aluminum Chloride (AlCl₃) | Effective for isomerization. | Can also promote disproportionation and other side reactions. |
Logical Relationship: Isomerization Pathway
Caption: Conceptual pathway for the production of this compound via isomerization.
Detailed Experimental Protocols
The following are representative, self-validating protocols. The specific conditions should be optimized based on the available equipment and desired product specifications.
Protocol 1: Kinetically Controlled Friedel-Crafts Alkylation for this compound Enrichment
Objective: To synthesize a triisopropylbenzene mixture enriched in the 1,2,4-isomer.
Materials:
-
Benzene (anhydrous)
-
Propylene gas or Isopropyl alcohol (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl, aqueous solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet (or dropping funnel for isopropyl alcohol), and a reflux condenser connected to a gas bubbler.
-
Charge the flask with anhydrous benzene and anhydrous aluminum chloride under a nitrogen atmosphere.
-
Cool the stirred mixture to 0-5 °C using a dry ice/acetone bath.
-
Slowly bubble propylene gas through the mixture or add isopropyl alcohol dropwise over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by gas chromatography (GC) to maximize the formation of the 1,2,4-isomer and minimize the formation of the 1,3,5-isomer.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product is a mixture of triisopropylbenzene isomers, which can be separated by fractional distillation under vacuum.
Protocol 2: Isomerization of 1,3,5-Triisopropylbenzene to an Enriched this compound Mixture
Objective: To isomerize a mixture rich in 1,3,5-triisopropylbenzene to increase the proportion of the 1,2,4-isomer.
Materials:
-
Triisopropylbenzene isomer mixture (high in 1,3,5-isomer)
-
Triflic acid (CF₃SO₃H) or a solid acid catalyst (e.g., Nafion-H)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the triisopropylbenzene isomer mixture with the acid catalyst (e.g., 5-10 mol% triflic acid).
-
Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the isomerization process by GC. The optimal temperature and time will depend on the catalyst used.
-
Once the desired isomer ratio is achieved, cool the reaction mixture to room temperature.
-
If a liquid acid catalyst was used, neutralize it by adding anhydrous sodium carbonate and stirring until gas evolution ceases.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove the catalyst or salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the resulting isomer mixture can be purified by fractional distillation.
Purification and Characterization
The separation of triisopropylbenzene isomers is challenging due to their similar boiling points. High-efficiency fractional distillation under vacuum is the most common method.[8] For high-purity applications, preparative chromatography or crystallization may be necessary.[9]
Characterization of the isomers is typically performed using:
-
Gas Chromatography (GC): To determine the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern of the benzene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion and Recommendations
The synthesis of this compound with high selectivity is a nuanced process that requires careful control over reaction conditions.
-
For direct synthesis , a kinetically controlled Friedel-Crafts alkylation using a suitable catalyst such as aluminum chloride at low temperatures is recommended. However, this will likely produce a mixture that requires efficient fractional distillation. The use of shape-selective zeolites presents a more environmentally friendly and potentially more selective alternative, although catalyst optimization is crucial.
-
Isomerization is a viable strategy if a triisopropylbenzene mixture rich in the 1,3,5-isomer is readily available. Strong acid catalysts like triflic acid can effectively promote the equilibration of isomers.
For researchers and drug development professionals, the choice of method will depend on the scale of the synthesis, the required purity of the final product, and the available resources. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.
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Study on the synthesis of 1, 3, 5-triisopropylbenzene. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. (n.d.). ejaet.com. Retrieved February 8, 2024, from [Link]
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Triisopropylbenzene | C15H24 | CID 13880201. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
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Production of isopropylbenzene. (1983). European Patent Office. Retrieved February 8, 2024, from [Link]
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The Strategic Importance of 1,3,5-Triisopropylbenzene Derivatives in Chemical Synthesis. (2024). Retrieved February 8, 2024, from [Link]
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Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Selective isomerization of di-isopropyl benzene to meta-di-isopropyl benzene. (1984). Justia Patents. Retrieved February 8, 2024, from [Link]
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Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]
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How are the ortho and para positions of benzene separated?. (2013). ResearchGate. Retrieved February 8, 2024, from [Link]
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Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. Retrieved February 8, 2024, from [Link]
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- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2,4-Triisopropylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,2,4-triisopropylbenzene, moving beyond mere procedural instructions to explain the causality behind each recommendation. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
This compound (CAS No. 948-32-3) is an aromatic hydrocarbon characterized by a benzene ring substituted with three isopropyl groups. While its chemical properties make it a useful solvent and intermediate in various synthetic processes, it also possesses hazards that necessitate careful handling and disposal.
A review of available safety data indicates that this compound is a combustible liquid.[1] It is also classified as a substance that may be fatal if swallowed and enters airways, posing a significant aspiration hazard.[1] Furthermore, it is recognized as causing long-lasting harmful effects to aquatic life, underscoring the importance of preventing its release into the environment.[1]
| Property | Value | Source(s) |
| CAS Number | 948-32-3 | [2] |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Physical State | Liquid | [3] |
| Boiling Point | 244.2 °C (517.2 K) | [4] |
| Hazards | Combustible liquid, Aspiration hazard, Aquatic toxicity | [1] |
Waste Characterization: Is this compound a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it is either specifically "listed" or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5] this compound is not found on the F, K, P, or U lists of hazardous wastes.[6] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the hazardous characteristics.
Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.[9] While this compound is known to be toxic to aquatic life, specific data on its leaching potential and whether it would exceed the regulatory limits for any of the 40 contaminants listed in the TCLP is not available.[1]
Reactivity and Corrosivity: Based on its chemical structure and available data, this compound is not expected to be reactive or corrosive.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[7]
Waste Accumulation and Container Selection
Proper containment is the first step in responsible waste management.
-
Container Choice: Use a chemically compatible and leak-proof container. Plastic containers are often preferred for their durability.[6] Ensure the container has a secure, tight-fitting lid.
-
Segregation of Waste: Never mix this compound waste with incompatible chemicals. It should be stored separately from strong oxidizing agents.[7] Mixing incompatible wastes can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.[10]
-
Container Filling: Do not overfill waste containers. Leave adequate headspace to allow for vapor expansion and to prevent spills.
-
Keep Containers Closed: All hazardous waste containers must be kept tightly closed except when adding or removing waste.[11] Do not leave funnels in the containers.
Hazardous Waste Labeling
Accurate and complete labeling is a regulatory requirement and essential for safety.
-
Labeling at the Point of Generation: As soon as the first drop of waste enters the container, it must be labeled.[11]
-
Required Information: The label must include the following:[11][12][13]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
A clear description of the hazards (e.g., "Ignitable," "Toxic").
-
The name and contact information of the Principal Investigator or waste generator.
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]
-
Location: The SAA must be under the control of the operator of the process generating the waste.[13]
-
Quantity Limits: A generator can accumulate up to 55 gallons of non-acute hazardous waste in an SAA.[13]
Arranging for Disposal
Once the waste container is full or you no longer intend to add to it, it must be disposed of through the proper channels.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a licensed hazardous waste disposal contractor is responsible for the collection and disposal of hazardous waste.[14][15]
-
Waste Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the waste's identity, quantity, and location.[14]
Decision-Making for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Sources
- 1. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 2. 1,2,4-Tri-isopropylbenzene (CAS 948-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Classifying D001 Wastes for Hazmat Transportation | Lion Technology [lion.com]
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- 13. riskmanagement.unt.edu [riskmanagement.unt.edu]
- 14. vumc.org [vumc.org]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1,2,4-Triisopropylbenzene
Executive Safety Summary
1,2,4-Triisopropylbenzene (1,2,4-TiPB) is a heavy aromatic hydrocarbon often utilized as a high-boiling solvent or liquid scintillator.[1] While it lacks the high volatility of benzene, its lipophilic nature and viscosity create unique hazards that standard "lab coat and nitrile" protocols often fail to address adequately.[1]
The Critical Risk: Aspiration & Chemical Pneumonitis The primary life-safety hazard is aspiration (H304).[1] Due to its low surface tension, if 1,2,4-TiPB is ingested or vomited, it can rapidly enter the lungs, causing severe chemical pneumonia.[1] Standard surgical masks provide zero protection against this mechanism.[1]
Immediate Action Plan:
-
Containment: Handle strictly within a certified chemical fume hood.
-
Skin Barrier: Standard nitrile degrades upon prolonged contact.[1] Use Viton® for immersion or spill cleanup.[1]
-
Disposal: Never pour down the drain. This compound is chronically toxic to aquatic life (H410).[1]
The Barrier Strategy: PPE Selection
Scientific integrity demands we select PPE based on permeation breakthrough times and degradation ratings , not just availability.[1] Aromatic hydrocarbons like TiPB attack the polymer matrix of standard latex and thin nitrile.
Glove Selection Matrix
| Glove Material | Thickness (mil) | Breakthrough Time | Degradation Rating | Usage Context |
| Viton® (Fluoroelastomer) | ~10-12 mil | > 480 min | Excellent | Mandatory for spill cleanup, bulk transfer, or immersion.[1] |
| Nitrile (High Grade) | > 5 mil | 15 - 30 min | Good to Fair | Acceptable for splash protection only .[1] Change immediately upon contact. |
| PVA (Polyvinyl Alcohol) | Supported | > 240 min | Excellent | Good alternative for aromatics, but dissolves in water .[1] Do not use if aqueous solutions are present.[1] |
| Latex / Natural Rubber | Any | < 1 min | Poor (Swelling) | DO NOT USE. TiPB permeates almost instantly.[1] |
Scientist’s Note: 1,2,4-TiPB is highly lipophilic.[1] It will permeate skin to cause irritation (defatting dermatitis) long before you feel a "burn."[1] Do not rely on pain as an indicator of exposure.[1]
Eye & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant) are required.[1] Safety glasses with side shields are insufficient because TiPB is an oily liquid that creeps; a splash can run under glasses.[1]
-
Respiratory:
Decision Logic: PPE Selection
The following diagram illustrates the decision workflow for selecting the correct protective equipment based on your specific experimental manipulation.
Figure 1: PPE Selection Logic Flow.[1] Select glove material based on contact duration and volume.[1]
Operational Protocol: Handling & Transfer
To maintain scientific integrity and safety, follow this self-validating protocol.
Step 1: Preparation
-
Engineering Control: Verify fume hood flow is >100 fpm.
-
Vessel Selection: Use glass or stainless steel.[1] Avoid polystyrene or standard plastics which may leach or degrade upon long-term contact with hot alkylbenzenes.[1]
Step 2: Transfer Techniques
-
Viscosity Management: 1,2,4-TiPB is more viscous than water.[1] Use positive displacement pipettes for volumes < 10 mL to ensure accuracy and prevent dripping.[1]
-
Static Control: As an aromatic hydrocarbon, TiPB can generate static charge during bulk transfer.[1] Ground and bond metal containers if transferring > 1 Liter.[1]
Step 3: Spill Response (Immediate)
If a spill occurs, do not use water (TiPB is insoluble and will spread).[1]
-
Evacuate the immediate area if the spill is > 100 mL and outside a hood.
-
Don PPE: Put on Viton gloves and goggles.[1]
-
Contain: Use polypropylene absorbent pads or vermiculite.[1] Clay-based kitty litter is less effective for organic solvents.[1]
-
Clean: Wipe surfaces with a soap/water solution after absorbing the bulk liquid to remove the oily residue.[1]
Waste Disposal Strategy
Disposal must follow "Cradle-to-Grave" tracking.[1] 1,2,4-TiPB is an environmental toxin (Marine Pollutant).[1]
| Waste Stream | Classification | Disposal Protocol |
| Liquid Waste | Organic Solvent (Non-Halogenated) | Collect in amber glass or HDPE containers.[1] Label: "Hazardous Waste - this compound - Toxic to Aquatic Life." |
| Solid Waste | Contaminated Debris | Absorbents and gloves must be double-bagged in thick polyethylene bags (3 mil+) and tagged for incineration.[1] |
| Rinsate | Aqueous Mixture | Do not pour down sink. Collect the first 2 rinses of glassware as hazardous waste.[1] |
Emergency Response Logic
Figure 2: Emergency Response Workflow. Note the critical prohibition of inducing vomiting.[1]
References
-
Fisher Scientific. (2021).[1][2] Safety Data Sheet: this compound. Retrieved from (Note: 1,3,5-isomer SDS is often used as the reference standard for the 1,2,4-isomer due to near-identical hazard profiles).[1]
-
Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (2024).[1] this compound Compound Summary. Retrieved from [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
